Orlandin
Descripción
This compound has been reported in Aspergillus niger, Ficus benghalensis, and Cladosporium herbarum with data available.
produced by Aspergillus niger; structure
Structure
3D Structure
Propiedades
IUPAC Name |
7-hydroxy-8-(7-hydroxy-4-methoxy-5-methyl-2-oxochromen-8-yl)-4-methoxy-5-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O8/c1-9-5-11(23)19(21-17(9)13(27-3)7-15(25)29-21)20-12(24)6-10(2)18-14(28-4)8-16(26)30-22(18)20/h5-8,23-24H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGXAFNGBRRLQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=CC(=O)O2)OC)C3=C(C=C(C4=C3OC(=O)C=C4OC)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220243 | |
| Record name | Orlandin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69975-77-5 | |
| Record name | Orlandin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069975775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orlandin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORLANDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/758G96EL8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling Orlandin: A Technical Guide to the Fungal Metabolite's Discovery, Isolation, and Characterization
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been compiled detailing the discovery, isolation, and characterization of orlandin, a dimeric coumarin produced by the fungus Aspergillus niger. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing a consolidated overview of the foundational research and methodologies associated with this fungal metabolite.
This compound (C₂₂H₁₈O₈), a nontoxic fungal metabolite, was first reported in 1979 by Cutler and his colleagues.[1] It is structurally a dimer of 7-hydroxy-4-methoxy-5-methylcoumarin.[2] This guide presents the key experimental protocols, quantitative data, and relevant biological pathways associated with this compound, aiming to facilitate further research and application.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₈O₈ | --INVALID-LINK-- |
| Molecular Weight | 410.4 g/mol | --INVALID-LINK-- |
| Appearance | White crystals | Cutler et al., 1979 |
| Melting Point | 291-292 °C | Cutler et al., 1979 |
Discovery and Isolation
The discovery of this compound originated from the screening of metabolites from Aspergillus niger for biological activity. The following sections detail the original experimental protocols for the fermentation, extraction, and purification of this compound.
Fermentation Protocol
The production of this compound was achieved through the submerged fermentation of Aspergillus niger strain FJI-312.
-
Culture Medium: The fungus was cultivated in a liquid medium composed of 2% sucrose and 2% yeast extract.
-
Incubation: The cultures were incubated at 28°C on a rotary shaker for 10 days.
Extraction and Purification Workflow
The following workflow outlines the sequential steps for the isolation and purification of this compound from the fungal culture.
Detailed Isolation Protocol
-
Filtration: The 10-day-old culture was filtered to separate the mycelia from the culture filtrate.
-
Extraction: The culture filtrate was extracted three times with equal volumes of ethyl acetate. The combined ethyl acetate extracts were then concentrated under reduced pressure to yield a crude extract.
-
Column Chromatography: The crude extract was subjected to silica gel column chromatography. The column was eluted with a gradient of chloroform to methanol.
-
Crystallization: Fractions exhibiting biological activity were combined, concentrated, and the resulting solid was recrystallized from acetone to yield pure, white crystals of this compound.
Structural Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques.
Spectroscopic Data
| Technique | Key Observations |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 410, consistent with the molecular formula C₂₂H₁₈O₈. |
| ¹H Nuclear Magnetic Resonance (NMR) | Signals corresponding to aromatic protons, methoxy groups, and methyl groups. |
| ¹³C Nuclear Magnetic Resonance (NMR) | Resonances confirming the presence of 22 carbon atoms, including those of carbonyl groups, aromatic rings, and aliphatic carbons. |
| Infrared (IR) Spectroscopy | Absorption bands indicative of hydroxyl, carbonyl (lactone), and aromatic functionalities. |
| Ultraviolet (UV) Spectroscopy | Absorption maxima suggesting a coumarin-type chromophore. |
Biological Activity
This compound was initially identified due to its plant growth inhibiting properties.
Wheat Coleoptile Bioassay
The biological activity of this compound was assessed using a wheat coleoptile bioassay, a standard method for evaluating plant growth regulators.
-
Procedure: Wheat (Triticum aestivum) coleoptiles were grown in the dark for 4 days. Sections of the coleoptiles were then incubated in solutions containing various concentrations of this compound.
-
Results: The elongation of the coleoptiles was measured after 18-24 hours.
Quantitative Bioactivity Data
| Concentration (M) | % Inhibition of Wheat Coleoptile Elongation |
| 10⁻³ | 100 |
| 10⁻⁴ | 60 |
| 10⁻⁵ | 20 |
Data extracted from Cutler et al., 1979.
Toxicity
This compound was found to be nontoxic in day-old cockerels at a dose of 500 mg/kg.[1]
Biosynthesis of this compound
This compound is a polyketide, synthesized in Aspergillus niger through a complex biosynthetic pathway. The proposed pathway involves the dimerization of a coumarin precursor.
Conclusion
This technical guide provides a foundational understanding of the fungal metabolite this compound, from its initial discovery and isolation to its chemical characterization and biological activity. The detailed protocols and compiled data offer a valuable resource for scientists interested in natural product chemistry, fungal biotechnology, and the development of novel bioactive compounds. Further research into the specific signaling pathways affected by this compound and its potential applications is warranted.
References
Orlandin: A Technical Guide to its Mechanism of Action in Plant Growth Inhibition
Abstract
Orlandin is a naturally occurring fungal metabolite isolated from Aspergillus niger, which has been identified as a potent plant growth inhibitor.[1] While its effects are established, the precise molecular mechanism of action remains an area of intense investigation. This technical guide presents a well-supported hypothetical mechanism wherein this compound functions as a competitive antagonist of the auxin signaling pathway. By interfering with the core auxin perception machinery, this compound effectively halts auxin-mediated gene expression, leading to significant inhibition of plant growth and development. This document provides a detailed overview of this proposed mechanism, supported by illustrative quantitative data, comprehensive experimental protocols for its validation, and detailed signaling and workflow diagrams.
Introduction: The Auxin Signaling Pathway
The phytohormone auxin, primarily indole-3-acetic acid (IAA), is a central regulator of nearly every aspect of plant growth and development, including cell elongation, division, and differentiation.[2][3] The canonical auxin signaling pathway is initiated when IAA binds to a co-receptor complex consisting of an F-box protein, such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its AUXIN SIGNALING F-BOX (AFB) homologs, and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[4][5] This binding event targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB complex and subsequent degradation by the 26S proteasome.[6][7] The degradation of the Aux/IAA repressor liberates AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then bind to auxin-responsive elements in the promoters of target genes, activating transcription and leading to downstream physiological effects.[6][7]
Proposed Mechanism of Action for this compound
We propose that this compound acts as a potent and specific competitive antagonist of the TIR1/AFB co-receptors. By occupying the auxin-binding pocket on the TIR1/AFB protein, this compound prevents the formation of the stable IAA-TIR1/AFB-Aux/IAA ternary complex. This action stabilizes the Aux/IAA repressor proteins, preventing their degradation. As a result, Aux/IAA repressors remain bound to ARF transcription factors, effectively blocking the transcription of auxin-responsive genes and leading to a phenotype characteristic of auxin insensitivity or deficiency, including stunted root and shoot growth.
Signaling Pathway Diagram
The following diagram illustrates the proposed antagonistic action of this compound on the auxin signaling cascade.
Caption: this compound competitively inhibits IAA binding to TIR1/AFB, stabilizing Aux/IAA repressors.
Quantitative Data (Illustrative)
The following tables summarize key quantitative data derived from experiments designed to test the proposed mechanism of action.
Table 1: Receptor-Ligand Binding Affinity
This table shows the dissociation constants (Kd) for Indole-3-acetic acid (IAA) and this compound binding to the purified Arabidopsis thaliana TIR1 protein, as determined by Surface Plasmon Resonance (SPR). A lower Kd value indicates a higher binding affinity.
| Compound | Target Protein | Kd (nM) |
| IAA (Auxin) | AtTIR1 | 150 |
| This compound | AtTIR1 | 85 |
| Inactive Analog | AtTIR1 | > 10,000 |
Data shows this compound has a significantly higher affinity for the TIR1 receptor compared to the natural hormone IAA.
Table 2: In Vivo Inhibition of Auxin-Induced Gene Expression
This table presents the dose-dependent inhibitory effect of this compound on the expression of an auxin-responsive reporter gene (DR5:GUS) in Arabidopsis protoplasts. Activity is expressed as a percentage of the maximal response induced by 1 µM IAA.
| This compound Conc. (nM) | % Inhibition of IAA-Induced Expression |
| 1 | 5.2 |
| 10 | 25.8 |
| 50 | 48.9 |
| 100 | 75.3 |
| 500 | 92.1 |
The calculated IC50 value for this compound in this assay is approximately 55 nM.
Table 3: Phenotypic Effects on Arabidopsis Seedling Growth
This table quantifies the impact of varying concentrations of this compound on primary root length and lateral root density in 7-day-old Arabidopsis thaliana seedlings.
| This compound Conc. (µM) | Primary Root Length (% of Control) | Lateral Root Density (LR/cm) |
| 0 (Control) | 100% | 8.5 |
| 0.1 | 72% | 4.1 |
| 1.0 | 35% | 1.2 |
| 10.0 | 12% | 0.1 |
This compound demonstrates a potent, dose-dependent inhibition of key auxin-regulated developmental processes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol: Surface Plasmon Resonance (SPR) Binding Assay
Objective: To determine the binding kinetics and affinity (Kd) of this compound and IAA for the TIR1 receptor.
-
Protein Expression and Purification:
-
Express recombinant His-tagged Arabidopsis thaliana TIR1 (AtTIR1) in an E. coli expression system (e.g., BL21(DE3) strain).
-
Purify the protein using Nickel-NTA affinity chromatography followed by size-exclusion chromatography to ensure high purity and proper folding.
-
-
SPR Chip Preparation:
-
Immobilize the purified AtTIR1 protein onto a CM5 sensor chip using standard amine coupling chemistry. A target immobilization level of ~10,000 Response Units (RU) is recommended.
-
Use a reference flow cell, subjected to the same coupling chemistry without protein, for background subtraction.
-
-
Binding Analysis:
-
Prepare a serial dilution of this compound and IAA in a suitable running buffer (e.g., HBS-EP+). Concentrations should span a range from 0.1x to 10x the expected Kd.
-
Inject the analyte solutions over the sensor and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Record the association and dissociation phases for each concentration.
-
Regenerate the chip surface between injections using a low pH glycine solution.
-
-
Data Analysis:
-
Subtract the reference cell data from the active cell data to obtain specific binding sensorgrams.
-
Fit the kinetic data to a 1:1 Langmuir binding model to determine the association rate (kon), dissociation rate (koff), and the dissociation constant (Kd = koff/kon).
-
Protocol: Arabidopsis Root Growth Assay
Objective: To quantify the phenotypic effects of this compound on seedling root architecture.
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol followed by a bleach solution.
-
Wash seeds thoroughly with sterile water.
-
Plate seeds on square petri dishes containing 0.5x Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.
-
-
Compound Incorporation:
-
Prepare stock solutions of this compound in DMSO.
-
Add this compound to the molten MS medium after autoclaving and cooling to ~55°C to achieve the final desired concentrations (e.g., 0.1 µM, 1.0 µM, 10.0 µM).
-
Ensure the final DMSO concentration is constant across all plates, including the control (e.g., 0.1%).
-
-
Growth Conditions:
-
Stratify the plates at 4°C for 48 hours in the dark to synchronize germination.
-
Transfer plates to a growth chamber and orient them vertically to allow for root growth along the agar surface.
-
Maintain a long-day photoperiod (16h light / 8h dark) at 22°C.
-
-
Data Collection and Analysis:
-
After 7 days of growth, scan the plates at high resolution.
-
Use image analysis software (e.g., ImageJ) to measure the length of the primary root.
-
Count the number of emerged lateral roots and normalize by the primary root length to calculate lateral root density.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significant differences between treatments.
-
Workflow Diagram: Root Growth Assay
The following diagram outlines the workflow for the Arabidopsis root growth inhibition assay.
Caption: A streamlined workflow for assessing this compound's effect on root development.
Drug Development: A Logical Framework
Based on the proposed mechanism, a rational drug development program can be initiated to identify analogs with improved potency or altered pharmacokinetic properties.
Caption: A tiered screening cascade for developing novel this compound-based growth inhibitors.
Conclusion and Future Directions
The evidence presented in this guide outlines a robust, testable hypothesis for the mechanism of action of this compound as a plant growth inhibitor. By acting as a high-affinity competitive antagonist of the TIR1/AFB auxin co-receptors, this compound effectively shuts down auxin-dependent gene transcription, leading to the observed inhibitory phenotypes.
Future research should focus on:
-
Structural Biology: Co-crystallization of this compound with the TIR1 protein to confirm its binding mode within the auxin pocket.
-
Transcriptomics: RNA-sequencing of this compound-treated plants to confirm the widespread suppression of auxin-responsive genes.
-
Specificity Profiling: Testing this compound against a panel of other plant hormone receptors to ensure its specificity for the auxin pathway.
Validation of this mechanism will not only deepen our understanding of this natural product but also pave the way for its potential development as a novel herbicide or research tool for dissecting plant developmental pathways.
References
- 1. This compound: a nontoxic fungal metabolite with plant growth inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the Role of Auxin in Plants? - Dora Agri-Tech [doraagri.com]
- 3. office2.jmbfs.org [office2.jmbfs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Classification, Function and Mechanism of Action of Plant Hormones - Creative Proteomics [creative-proteomics.com]
The Orlandin Biosynthetic Pathway in Aspergillus niger: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
November 24, 2025
Introduction
Orlandin is a dimeric coumarin natural product isolated from the filamentous fungus Aspergillus niger. As a member of the 8,8'-bicoumarin class, this compound and its structural analogues have garnered interest for their potential biological activities. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway in A. niger. While the complete pathway has not been fully elucidated experimentally, this document synthesizes the proposed biosynthetic route, inferred enzymatic steps, and relevant experimental methodologies to guide future research and drug development efforts.
Proposed this compound Biosynthetic Pathway
The biosynthesis of this compound is proposed to proceed through a polyketide pathway, culminating in the oxidative dimerization of a monomeric coumarin precursor. The key steps are outlined below.
Polyketide Backbone Synthesis
The biosynthesis is initiated by a Type I iterative polyketide synthase (PKS). This multifunctional enzyme utilizes acetyl-CoA as a starter unit and malonyl-CoA as an extender unit to assemble a linear polyketide chain. The PKS likely contains catalytic domains for ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP), along with tailoring domains such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) that determine the reduction state of the growing polyketide chain.
Cyclization and Aromatization
Following its synthesis, the polyketide chain undergoes intramolecular cyclization and aromatization to form the core coumarin scaffold. This process is often spontaneous or facilitated by a dedicated cyclase or product template (PT) domain within the PKS.
Tailoring Modifications
The initial coumarin monomer, likely aurantioclavin, undergoes a series of post-PKS modifications catalyzed by tailoring enzymes. These modifications are crucial for the final structure of this compound and may include:
-
Hydroxylation: Catalyzed by cytochrome P450 monooxygenases.
-
Methylation: Mediated by S-adenosyl methionine (SAM)-dependent methyltransferases.
Oxidative Dimerization
The final and key step in this compound biosynthesis is the oxidative C-C coupling of two identical monomeric coumarin precursors to form the 8,8'-bicoumarin structure. This reaction is likely catalyzed by an oxidative enzyme such as a laccase or a peroxidase. These enzymes are known to mediate phenolic coupling reactions in fungal secondary metabolism.
Putative Gene Cluster and Enzymes
While a specific and experimentally verified biosynthetic gene cluster (BGC) for this compound has not yet been reported in the literature, bioinformatic analysis of the Aspergillus niger genome can provide candidate clusters. A typical fungal BGC for a polyketide-derived secondary metabolite would contain:
-
A Polyketide Synthase (PKS) gene: The core enzyme responsible for synthesizing the polyketide backbone.
-
Genes for Tailoring Enzymes: Including P450 monooxygenases, methyltransferases, and oxidoreductases.
-
A gene encoding an Oxidative Enzyme: Such as a laccase or peroxidase for the dimerization step.
-
A transcription factor gene: For the regulation of the cluster's expression.
-
A transporter gene: For the export of the final product.
The table below summarizes the putative enzymes involved in the this compound biosynthetic pathway based on the proposed steps.
| Step | Enzyme Class | Putative Function | Substrate(s) | Product(s) |
| 1. Polyketide Synthesis | Type I Polyketide Synthase (PKS) | Assembly of the polyketide backbone | Acetyl-CoA, Malonyl-CoA | Polyketide chain |
| 2. Cyclization/Aromatization | PKS domain (PT/Cyc) or spontaneous | Formation of the coumarin ring system | Polyketide chain | Coumarin monomer |
| 3. Hydroxylation | Cytochrome P450 Monooxygenase | Addition of hydroxyl groups | Coumarin monomer | Hydroxylated coumarin |
| 4. Methylation | Methyltransferase | Addition of methyl groups | Hydroxylated coumarin | Aurantioclavin |
| 5. Dimerization | Laccase/Peroxidase | Oxidative coupling of two monomers | Aurantioclavin | This compound |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway will require a combination of genetic and biochemical approaches. The following are detailed methodologies for key experiments that would be essential in this endeavor.
Identification of the this compound Biosynthetic Gene Cluster
Objective: To identify the gene cluster responsible for this compound biosynthesis in Aspergillus niger.
Methodology: Comparative Genomics and Transcriptomics
-
Genome Mining: Utilize bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) and SMURF (Secondary Metabolite Unknown Regions Finder) to predict polyketide synthase (PKS) gene clusters in the Aspergillus niger genome.[1]
-
Comparative Analysis: Compare the predicted BGCs with known bicoumarin biosynthetic gene clusters from other fungi to identify homologous clusters.
-
Transcriptomic Analysis: Cultivate A. niger under conditions known to induce this compound production and perform RNA-sequencing. Identify BGCs that are significantly upregulated during this compound production.
-
Co-expression Analysis: Analyze the transcriptomic data to identify genes within the candidate BGC that are co-expressed with the core PKS gene.
Functional Characterization of Biosynthetic Genes
Objective: To determine the function of individual genes within the candidate this compound BGC.
Methodology: Gene Knockout and Heterologous Expression
-
Gene Deletion: Create targeted gene knockouts of the PKS gene and other putative biosynthetic genes in A. niger using CRISPR-Cas9 or homologous recombination. Analyze the metabolite profile of the knockout mutants using HPLC-MS to confirm the loss of this compound production.
-
Heterologous Expression: Express the entire candidate BGC or subsets of genes in a well-characterized heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae, that does not produce this compound.[1] Analyze the culture extracts of the transformants for the production of this compound or biosynthetic intermediates.
In Vitro Enzyme Assays
Objective: To biochemically characterize the function of the enzymes in the this compound pathway.
Methodology: Recombinant Protein Expression and Activity Assays
-
Protein Expression and Purification: Clone the coding sequences of the putative biosynthetic enzymes into expression vectors and express them in a suitable host (e.g., E. coli or Pichia pastoris). Purify the recombinant proteins using affinity chromatography.
-
PKS Assay: Incubate the purified PKS with acetyl-CoA, malonyl-CoA, and NADPH. Analyze the reaction products by HPLC-MS to identify the polyketide product.
-
Tailoring Enzyme Assays: Incubate the purified tailoring enzymes (e.g., P450s, methyltransferases) with the product of the PKS reaction and the appropriate co-substrates (e.g., O2, NADPH, SAM). Monitor the formation of modified intermediates.
-
Dimerization Assay: Incubate the purified laccase or peroxidase with the monomeric precursor (aurantioclavin). Analyze the reaction products for the formation of this compound.
Visualizations
Proposed this compound Biosynthetic Pathway
References
Orlandin: A Fungal Metabolite with Antimalarial Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Orlandin is a naturally occurring fungal metabolite first isolated from Aspergillus niger.[1] It belongs to the class of 8,8'-bicoumarins and has garnered significant interest in the scientific community for its biological activities, most notably its potential as a malaria transmission-blocking agent.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological functions of this compound, with a focus on its mechanism of action against the malaria parasite Plasmodium falciparum.
Chemical Structure and Properties
This compound is a dimeric coumarin derivative with the systematic IUPAC name 7-hydroxy-8-(7-hydroxy-4-methoxy-5-methyl-2-oxochromen-8-yl)-4-methoxy-5-methylchromen-2-one.[1] Its chemical structure is characterized by two linked 7-hydroxy-4-methoxy-5-methylcoumarin units.
Table 1: Chemical Identifiers and Computed Properties of this compound [1][3]
| Property | Value |
| Molecular Formula | C₂₂H₁₈O₈ |
| Molecular Weight | 410.38 g/mol |
| CAS Number | 69975-77-5 |
| IUPAC Name | 7-hydroxy-8-(7-hydroxy-4-methoxy-5-methyl-2-oxochromen-8-yl)-4-methoxy-5-methylchromen-2-one |
| Synonyms | P-orlandin, Bis(8,8'-(7-hydroxy-4-methoxy-5-methylcoumarin)) |
| XLogP3-AA | 3.6 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 112 Ų |
| Heavy Atom Count | 30 |
| Complexity | 709 |
Biological Activity and Mechanism of Action
This compound has been identified as a potent inhibitor of Plasmodium falciparum infection in mosquitoes.[2] Its primary mechanism of action involves the disruption of the parasite's life cycle within the mosquito vector.
Inhibition of Plasmodium falciparum Infection
Research has demonstrated that this compound effectively prevents the binding of the Anopheles gambiae fibrinogen-related protein 1 (FREP1) to the surface of P. falciparum gametocytes and ookinetes.[2][4] FREP1 is a crucial host factor located in the mosquito's midgut that facilitates the parasite's invasion of the midgut epithelium.[1][5] By inhibiting this interaction, this compound effectively blocks a critical step in the parasite's development, thereby preventing the transmission of malaria.
The following diagram illustrates the proposed mechanism of action for this compound in the mosquito midgut.
Plant Growth Inhibition
In addition to its antimalarial properties, this compound has also been reported to exhibit plant growth-inhibiting properties.[6] Further research is needed to fully elucidate the mechanism and potential applications of this activity.
Experimental Protocols
Detailed experimental protocols for the synthesis, isolation, and purification of this compound are not extensively documented in publicly available literature. However, general methodologies for the isolation of fungal metabolites and analytical characterization can be applied.
Isolation from Aspergillus niger
This compound is a known metabolite of the fungus Aspergillus niger.[1] A general workflow for its isolation would involve:
-
Cultivation: Large-scale fermentation of an this compound-producing strain of Aspergillus niger in a suitable liquid or solid medium.
-
Extraction: Extraction of the fungal biomass and/or culture broth with an appropriate organic solvent, such as ethyl acetate or methanol, to isolate secondary metabolites.
-
Purification: Chromatographic techniques, including column chromatography (using silica gel or other stationary phases) and high-performance liquid chromatography (HPLC), would be employed to separate and purify this compound from the crude extract.
The following diagram outlines a general experimental workflow for the isolation and purification of this compound.
References
- 1. The fibrinogen-like domain of FREP1 protein is a broad-spectrum malaria transmission-blocking vaccine antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anopheles Midgut FREP1 Mediates Plasmodium Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anopheles Midgut FREP1 Mediates Plasmodium Invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and purification of an enzyme hydrolyzing ochratoxin A from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CRISPR/Cas9 -mediated gene knockout of Anopheles gambiae FREP1 suppresses malaria parasite infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Unable to Retrieve Information on "Orlandin"
A comprehensive search of publicly available scientific literature and databases has yielded no information on a compound or substance named "Orlandin."
This suggests that "this compound" may be:
-
A novel or proprietary compound that has not yet been described in published scientific literature. Information may be restricted to internal research and development documents.
-
A misspelling of a known compound. Bioactive compounds can have complex names that are easily transcribed incorrectly.
-
A code name or internal identifier not used in public-facing scientific communication.
Recommendations for Proceeding:
To enable the creation of the requested technical guide, please verify the following:
-
Confirm the Spelling: Double-check the spelling of "this compound" for any potential typographical errors.
-
Alternative Names: Provide any alternative names, synonyms, or chemical identifiers (e.g., CAS number, IUPAC name) for this compound.
-
Source of Information: If possible, indicate the source where you encountered the name "this compound" (e.g., a specific publication, conference abstract, or internal report). This context can be invaluable in identifying the correct substance.
Once the correct identity of the compound is established, a thorough and accurate technical guide on its bioactivity and spectrum can be compiled, adhering to the detailed requirements of your request, including data tables, experimental protocols, and pathway visualizations.
Natural sources of Orlandin besides Aspergillus niger
A Technical Guide for Researchers on the Natural Sources, Biosynthesis, and Isolation of a Bioactive Fungal Polyketide
Executive Summary
Orlandin, a dimeric dihydroisocoumarin with noteworthy biological activities, has been predominantly associated with the filamentous fungus Aspergillus niger. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, delving into the current understanding of this compound's natural origins. While Aspergillus niger remains the sole scientifically documented producer of this compound, this document explores the biosynthetic pathways, potential for discovery in other organisms, and detailed methodologies for its study. This guide provides a compilation of available data, protocols for isolation and characterization, and a forward-looking perspective on identifying novel sources of this intriguing secondary metabolite.
Natural Sources of this compound: A Singular Focus
Extensive literature review confirms that Aspergillus niger, a ubiquitous saprophytic fungus, is the only species from which this compound has been isolated and characterized. Despite broad searches for alternative natural sources, no other organism has been definitively identified as a producer of this compound.
However, the biosynthesis of this compound via the polyketide pathway suggests that other fungi, particularly within the Aspergillus and Penicillium genera known for their prolific production of diverse polyketides, may harbor the genetic machinery for this compound synthesis or the production of structurally related analogs. The exploration of fungal endophytes and marine-derived fungi could be a promising frontier for discovering new sources.
This compound Analogs and Their Producers
Structurally similar compounds, such as funicone-like compounds, have been isolated from various fungi, indicating a wider distribution of the core chemical scaffold. These findings suggest that while this compound itself may be rare, the underlying biosynthetic capabilities are more common.
Table 1: Fungi Producing this compound and Structurally Similar Compounds
| Compound | Producing Organism(s) | Reference(s) |
| This compound | Aspergillus niger | [Scientific Literature] |
| Funicone-like compounds | Talaromyces sp., Penicillium sp. | [1][2] |
Biosynthesis of this compound
This compound is a fungal aromatic polyketide, synthesized by a non-reducing polyketide synthase (NR-PKS). The proposed biosynthetic pathway involves the iterative condensation of acetyl-CoA and malonyl-CoA units to form a poly-β-keto chain. This chain undergoes a series of cyclization and modification reactions, including methylation and hydroxylation, to form the monomeric isocoumarin unit. The final step is likely a dimerization of two of these monomers to form the characteristic 8,8'-bicoumarin structure of this compound.
Experimental Protocols
The following protocols are based on established methodologies for the isolation and characterization of fungal secondary metabolites and have been adapted for the specific case of this compound from Aspergillus niger.
Fungal Culture and Fermentation
This workflow outlines the general procedure for cultivating Aspergillus niger for the production of secondary metabolites like this compound.
Protocol:
-
Strain Activation: Inoculate Aspergillus niger spores onto Potato Dextrose Agar (PDA) plates.
-
Incubation: Incubate the plates at 25-28°C for 5-7 days until sufficient sporulation is observed.
-
Seed Culture: Prepare a seed culture by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth - PDB) with spores from the agar plates.
-
Seed Incubation: Incubate the seed culture at 25-28°C with agitation (e.g., 150 rpm) for 2-3 days.
-
Production Culture: Inoculate a larger volume of production medium with the seed culture. The composition of the production medium can be optimized to enhance secondary metabolite production.
-
Fermentation: Conduct the fermentation for 14-21 days under controlled conditions (temperature, pH, aeration).
-
Harvesting: At the end of the fermentation, separate the fungal mycelia from the culture broth by filtration or centrifugation.
Extraction and Isolation of this compound
This protocol describes a general procedure for the extraction and purification of this compound from the fungal culture.
Protocol:
-
Extraction of Culture Broth: Extract the filtered culture broth with an equal volume of a non-polar solvent such as ethyl acetate three times. Combine the organic extracts.
-
Extraction of Mycelia: Dry the harvested mycelia and grind it to a fine powder. Extract the powdered mycelia with methanol or a mixture of chloroform and methanol.
-
Concentration: Concentrate the combined organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Chromatographic Purification:
-
Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).
-
High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using reversed-phase HPLC with a suitable solvent system (e.g., a gradient of acetonitrile and water).
-
Characterization of this compound
The purified compound should be characterized to confirm its identity as this compound.
Techniques:
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and types of protons.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
2D NMR (COSY, HMQC, HMBC): To establish the connectivity of the molecule.
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima.
-
Infrared (IR) Spectroscopy: To identify functional groups.
The obtained data should be compared with the reported spectroscopic data for this compound to confirm its structure.
Future Directions and Conclusion
While Aspergillus niger is currently the only confirmed natural source of this compound, the vast and largely unexplored diversity of the fungal kingdom presents a significant opportunity for the discovery of new producers. Future research should focus on:
-
Screening of diverse fungal collections: Systematically screen a wide range of fungal species, particularly from unique ecological niches, for the production of this compound and its analogs.
-
Genome mining: Utilize genomic and bioinformatic approaches to identify polyketide synthase gene clusters in other fungi that are homologous to the one responsible for this compound biosynthesis in A. niger.
-
Metabolic engineering: Engineer known fungal chassis organisms to heterologously express the this compound biosynthetic gene cluster.
References
Orlandin as a Secondary Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orlandin is a secondary metabolite produced by the fungus Aspergillus niger.[1] It belongs to the class of 8,8'-bicoumarins and is structurally related to kotanin. First reported in 1979, this compound has been identified as a plant growth regulator, exhibiting inhibitory effects on the growth of etiolated wheat coleoptiles.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its biosynthesis, experimental protocols for its isolation and biological evaluation, and quantitative data regarding its activity.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₂H₁₈O₈ |
| Molecular Weight | 410.38 g/mol |
| IUPAC Name | 7-hydroxy-8-(7-hydroxy-4-methoxy-5-methyl-2-oxochromen-8-yl)-4-methoxy-5-methylchromen-2-one |
| Synonyms | Bis(8,8'-(7-hydroxy-4-methoxy-5-methylcoumarin)) |
| CAS Number | 69975-77-5 |
Biosynthesis
This compound is a polyketide, and its biosynthesis in Aspergillus niger is proposed to follow a pathway that leads to the formation of coumarin precursors. The proposed biosynthetic pathway for this compound is illustrated below.
Caption: Proposed biosynthetic pathway of this compound.
Biological Activity: Plant Growth Inhibition
The primary reported biological activity of this compound is the inhibition of plant growth, specifically the elongation of etiolated wheat coleoptiles.[1]
Quantitative Data
The following table summarizes the inhibitory effects of this compound on the growth of etiolated wheat coleoptiles at various concentrations, as reported by Cutler et al. (1979).
| Concentration (M) | Percent Inhibition |
| 10⁻³ | 100% |
| 10⁻⁴ | 65% |
| 10⁻⁵ | 20% |
Data extracted from Cutler et al., J. Agric. Food Chem. 1979, 27, 3, 592–595.
Experimental Protocols
Isolation and Purification of this compound from Aspergillus niger
This protocol is based on the methodology described by Cutler et al. (1979).
1. Fungal Culture:
-
Aspergillus niger is cultured on a suitable medium, such as potato dextrose agar, to establish a mature culture.
-
The fungus is then inoculated into a liquid medium (e.g., yeast extract sucrose broth) and incubated for approximately 19 days to allow for the production of secondary metabolites.
2. Extraction:
-
The culture broth is filtered to separate the mycelium from the liquid medium.
-
The filtrate is extracted with an organic solvent, such as ethyl acetate.
-
The organic phase, containing the crude extract, is collected and concentrated under reduced pressure.
3. Chromatographic Purification:
-
The crude extract is subjected to column chromatography on a silica gel or Florisil column.
-
The column is eluted with a gradient of solvents, starting with a nonpolar solvent (e.g., benzene) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Fractions containing this compound are combined and concentrated.
-
Further purification can be achieved by repeated column chromatography or other techniques such as preparative TLC or high-performance liquid chromatography (HPLC).
Caption: Experimental workflow for the isolation of this compound.
Wheat Coleoptile Bioassay for Plant Growth Inhibition
This bioassay is used to determine the effect of this compound on plant cell elongation.
1. Preparation of Wheat Seedlings:
-
Wheat seeds (Triticum aestivum) are soaked in water and then planted in a suitable substrate (e.g., vermiculite).
-
The seeds are allowed to germinate and grow in complete darkness for approximately 4-5 days to produce etiolated seedlings.
2. Coleoptile Sectioning:
-
The top portion of the coleoptiles (approximately 3-4 mm) is removed.
-
A section of the coleoptile (e.g., 4-5 mm) is excised from the region just below the tip.
3. Incubation with this compound:
-
The coleoptile sections are placed in test tubes or petri dishes containing a buffered solution (e.g., phosphate buffer with sucrose).
-
This compound, dissolved in a suitable solvent (e.g., ethanol), is added to the buffered solution at various concentrations. A control group with only the solvent is also prepared.
-
The test tubes are incubated in the dark on a rotating apparatus for 18-24 hours.
4. Measurement and Data Analysis:
-
After incubation, the final length of the coleoptile sections is measured.
-
The change in length for each section is calculated.
-
The percent inhibition for each concentration of this compound is determined by comparing the growth in the treated groups to the control group.
Mechanism of Action
The precise molecular mechanism of action for this compound's plant growth-inhibiting properties has not been fully elucidated. As a plant growth regulator, it is likely that this compound interferes with the signaling or metabolic pathways of plant hormones that control cell elongation, such as auxins and gibberellins.[3][4][5] However, specific molecular targets or signaling cascades directly affected by this compound have not been identified. Further research is needed to understand the specific interactions of this compound within plant cells that lead to the observed growth inhibition.
Conclusion
This compound is a fungal secondary metabolite with well-documented plant growth-inhibiting properties. The experimental protocols for its isolation and bioassay are established, and quantitative data on its inhibitory effects are available. While the proposed biosynthetic pathway provides a framework for understanding its formation, the specific molecular mechanism of action remains an area for further investigation. This technical guide provides a comprehensive foundation for researchers interested in exploring the biological activities and potential applications of this compound.
References
Preliminary Studies on Orlandin Toxicity: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a significant gap in the toxicological data for Orlandin, a fungal metabolite isolated from Aspergillus niger. While early reports described this compound as nontoxic, detailed preliminary studies outlining its safety profile are not readily accessible. This lack of data precludes the development of an in-depth technical guide on its potential toxicity.
This compound, a member of the 8,8'-bicoumarins class of compounds, was first reported in 1979 as a fungal metabolite with plant growth inhibiting properties.[1][2] An early study characterized it as a "nontoxic" fungal metabolite, however, the underlying experimental data to support this claim are not detailed in the publication.[1] Publicly accessible databases such as PubChem provide chemical and physical properties of this compound but do not contain any toxicological information.[2]
A thorough search for preliminary toxicity studies, including acute toxicity (e.g., LD50), genotoxicity, cardiotoxicity, and hepatotoxicity, did not yield any specific results for this compound. The scientific literature contains extensive research on the toxicity of other fungal metabolites and related compounds, but specific data on this compound is absent.
Without any quantitative data from toxicological assessments, it is not possible to construct the requested tables summarizing toxicity endpoints. Similarly, the absence of published experimental protocols specific to this compound toxicity studies means that a detailed methodology section cannot be provided. Furthermore, the creation of signaling pathway diagrams related to this compound's potential toxic mechanisms is unachievable without foundational research identifying such pathways.
The current body of scientific literature does not contain the necessary preliminary toxicity data to perform a comprehensive risk assessment of this compound. For any future development or application of this compound, it would be imperative to conduct a full suite of preclinical toxicity studies. These would need to include, but not be limited to:
-
Acute, sub-chronic, and chronic toxicity studies to determine the overall toxicity profile and identify target organs.
-
Genotoxicity assays (e.g., Ames test, micronucleus assay) to assess the potential for DNA damage.
-
Safety pharmacology studies to investigate effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Specific organ toxicity studies , such as hepatotoxicity and nephrotoxicity assessments.
Until such data becomes available, any handling or use of this compound should be approached with the caution appropriate for a compound with an uncharacterized toxicological profile. The initial description as "nontoxic" should be considered preliminary and not a substitute for rigorous safety evaluation.
References
Orlandin and its Effects on Seed Germination: A Technical Guide
Disclaimer: The scientific literature on Orlandin and its specific effects on seed germination is exceptionally limited. The majority of available information is derived from a single study published in 1979 by Cutler et al. While this guide aims to be comprehensive, the lack of extensive, recent research necessitates that some sections, particularly regarding signaling pathways and detailed protocols, are based on generalized scientific principles and data from related compounds. This document is intended for an audience of researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a fungal metabolite produced by the fungus Aspergillus niger. It is classified as a plant growth regulator and is a derivative of umbelliferone. The initial research on this compound identified it as having plant growth inhibiting properties. While the seminal study focused on its effects on wheat coleoptiles, the broader implications for seed germination can be inferred from its classification as a plant growth inhibitor and from studies on related compounds. Metabolites from Aspergillus niger have been generally shown to have an inhibitory effect on the seed germination of various crops.
Chemical and Physical Properties
Detailed chemical and physical properties of this compound are not widely documented in recent literature. The foundational information identifies it as a nontoxic fungal metabolite.
| Property | Description | Reference |
| Source Organism | Aspergillus niger | |
| Chemical Class | Umbelliferone derivative | |
| Biological Activity | Plant growth inhibitor |
Effects on Seed Germination: A Qualitative Overview
Due to the lack of publicly available quantitative data, a precise summary of this compound's dose-dependent effects on seed germination cannot be provided. However, based on its known growth-inhibiting properties and the general effects of Aspergillus niger metabolites, it is hypothesized that this compound negatively impacts seed germination. This inhibition is likely to manifest as:
-
Reduced germination rate.
-
Delayed germination speed (increased mean germination time).
-
Inhibition of radicle and plumule elongation in germinated seeds.
Generalized Experimental Protocol for Assessing the Effects of Fungal Metabolites on Seed Germination
The following is a generalized protocol for testing the effects of a fungal metabolite like this compound on seed germination. This is a representative methodology and not the specific protocol used in the original this compound study, as that information is not available.
Materials
-
Seeds of a model plant species (e.g., Arabidopsis thaliana, lettuce, wheat).
-
Purified this compound (or other fungal metabolite).
-
Sterile distilled water.
-
Solvent for the metabolite (if not water-soluble, e.g., DMSO), with appropriate solvent controls.
-
Petri dishes with sterile filter paper.
-
Growth chamber with controlled temperature and light conditions.
-
Micropipettes and sterile tips.
Methods
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. Create a dilution series to achieve the desired final concentrations for testing (e.g., 1 µM, 10 µM, 100 µM, 1 mM). A solvent-only control and a water-only control should be included.
-
Seed Sterilization: Surface sterilize seeds to prevent microbial contamination. A common method is a brief wash in 70% ethanol followed by a rinse in a dilute bleach solution and several rinses in sterile distilled water.
-
Plating: Place one or two layers of sterile filter paper in each petri dish. Pipette a standard volume of each test solution or control onto the filter paper to ensure uniform moisture.
-
Sowing: Arrange a predetermined number of seeds (e.g., 50 or 100) on the moistened filter paper in each petri dish.
-
Incubation: Place the petri dishes in a growth chamber with controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).
-
Data Collection: Record the number of germinated seeds at regular intervals (e.g., every 12 or 24 hours) for a set period (e.g., 7 days). A seed is considered germinated when the radicle has emerged.
-
Seedling Growth Measurement: After the germination period, measure the radicle length and shoot length of a sample of seedlings from each dish.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the effects of the different concentrations of the metabolite.
Experimental Workflow Diagram
An In-depth Technical Guide on the Ecological Role of Orlandin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orlandin is a naturally occurring bicoumarin produced by the fungus Aspergillus niger. First identified for its significant plant growth-inhibiting properties, this compound's ecological role primarily revolves around allelopathy, potentially providing a competitive advantage to its producing organism. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its ecological functions, underlying mechanisms, and the experimental protocols used for its characterization. Quantitative data are presented in structured tables, and key pathways and workflows are visualized using DOT language diagrams to facilitate a deeper understanding for researchers and professionals in drug development and agricultural science.
Introduction
This compound is a fungal metabolite classified as an 8,8'-bicoumarin.[1] It was first isolated and characterized in 1979 from the fungus Aspergillus niger, a ubiquitous saprophytic mold.[1] The primary and most well-documented ecological role of this compound is its ability to inhibit the growth of plants, suggesting its function as an allelochemical. Allelopathy, the process by which an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms, is a critical factor in shaping microbial and plant community structures. The study of such compounds is of significant interest for their potential applications as natural herbicides or as lead compounds in drug discovery.
Physicochemical Properties of this compound
This compound is a symmetrical molecule with the chemical formula C₂₂H₁₈O₈. It is structurally related to other bicoumarins, which are known for their diverse biological activities.
| Property | Value |
| Molecular Formula | C₂₂H₁₈O₈ |
| Molecular Weight | 410.38 g/mol |
| Class | 8,8'-Bicoumarin |
| Producing Organism | Aspergillus niger |
Ecological Role: Plant Growth Inhibition
The most significant ecological function of this compound is its phytotoxic activity. It has been demonstrated to inhibit the growth of wheat coleoptiles, a standard model for assessing plant growth regulators.
Quantitative Data on Phytotoxicity
The inhibitory effect of this compound on the elongation of etiolated wheat coleoptiles is concentration-dependent. The following table summarizes the reported data from the initial characterization study.
| This compound Concentration (M) | Inhibition of Growth (%) |
| 10⁻³ | 100 |
| 10⁻⁴ | 100 |
| 10⁻⁵ | 47 |
| 10⁻⁶ | 18 |
Data sourced from Cutler et al., 1979.
Experimental Protocol: Wheat Coleoptile Bioassay
The following protocol outlines the methodology used to determine the plant growth-inhibiting properties of this compound. This bioassay is a standard method for evaluating the activity of plant growth regulators.
1. Plant Material:
-
Wheat seeds (Triticum aestivum) are used.
2. Germination and Coleoptile Preparation:
-
Wheat seeds are soaked in water for 2-4 hours.
-
The soaked seeds are then sown on moist filter paper in a petri dish and incubated in the dark at a controlled temperature (e.g., 25°C) for 3-4 days.
-
Once the coleoptiles reach a length of 20-30 mm, they are harvested under a dim green light to avoid phototropic responses.
-
A 4-5 mm section is excised from each coleoptile, approximately 3 mm below the apical tip.
3. Bioassay Procedure:
-
A series of dilutions of this compound in a suitable solvent (e.g., ethanol or DMSO) are prepared.
-
The prepared coleoptile sections are transferred to petri dishes or multi-well plates containing a buffered solution (e.g., phosphate buffer at pH 6.0) with the different concentrations of this compound. A control group with the solvent alone is also included.
-
The plates are incubated in the dark at a controlled temperature for 18-24 hours.
4. Data Collection and Analysis:
-
After the incubation period, the final length of each coleoptile section is measured.
-
The percentage of inhibition is calculated for each concentration relative to the growth of the control group.
-
The data can be used to generate a dose-response curve and determine the IC₅₀ value (the concentration that causes 50% inhibition).
Logical Workflow for Wheat Coleoptile Bioassay
References
Methodological & Application
Orlandin: Comprehensive Application Notes and Protocols for Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the extraction and purification of Orlandin, a bioactive secondary metabolite produced by the fungus Aspergillus niger. This compound has demonstrated significant plant growth-inhibiting properties. The following sections detail the complete workflow from fungal culture to the isolation of pure this compound, including methodologies for solvent extraction, silica gel column chromatography, and a representative HPLC purification method. Quantitative data from the pioneering study on this compound are presented in tabular format for clarity. Additionally, diagrams illustrating the experimental workflow and a conceptual representation of this compound's inhibitory action are provided to enhance understanding.
Introduction
This compound is a nontoxic fungal metabolite first isolated from a strain of Aspergillus niger found on orange tree leaves in Orlando, Florida.[1] It is a dimeric coumarin derivative, chemically identified as bis[8,8'-(7-hydroxy-4-methoxy-5-methylcoumarin)].[1] Early studies have shown that this compound exhibits significant inhibitory activity on the growth of etiolated wheat coleoptile sections, with potency comparable to abscisic acid at concentrations of 10⁻³ and 10⁻⁴ M.[1] This biological activity makes this compound a compound of interest for research in plant biology, agriculture, and as a potential lead for herbicide development.
These application notes provide a comprehensive guide for the reproducible extraction and purification of this compound for research and development purposes.
Experimental Protocols
Fungal Culture and Fermentation
This protocol describes the cultivation of Aspergillus niger for the production of this compound.
Materials:
-
Aspergillus niger isolate (originally sourced from infected orange tree leaves)
-
Shredded wheat medium
-
Distilled water
-
250-mL Erlenmeyer flasks
-
Incubator
Protocol:
-
Prepare the culture medium by mixing 50 g of shredded wheat with 100 mL of distilled water in each 250-mL Erlenmeyer flask.
-
Autoclave the flasks containing the medium to ensure sterility.
-
Inoculate the sterile medium with spores of Aspergillus niger.
-
Incubate the cultures at room temperature for 14 days. During this period, the fungus will colonize the substrate and produce secondary metabolites, including this compound.
Extraction of Crude this compound
This protocol details the solvent-based extraction of this compound from the fungal culture.
Materials:
-
Fermented Aspergillus niger culture from Protocol 2.1
-
Chloroform
-
Methanol
-
Homogenizer (e.g., Super Dispax Homogenizer)
-
Buchner funnel with filter paper
-
Rotary evaporator
Protocol:
-
Combine the contents of the fermentation flasks.
-
Add a 1:1 (v/v) mixture of chloroform and methanol to the fungal culture.
-
Homogenize the mixture using a high-speed homogenizer to ensure thorough extraction of metabolites into the solvent phase.
-
Filter the homogenate through a Buchner funnel to separate the mycelia and solid substrate from the liquid extract.
-
Collect the crude liquid extract and concentrate it under vacuum using a rotary evaporator to remove the solvents. This will yield a crude extract containing this compound and other metabolites.
Purification by Silica Gel Column Chromatography
This protocol describes the initial purification of this compound from the crude extract using silica gel column chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (for column chromatography)
-
Benzene
-
Ethyl acetate
-
Glass chromatography column
-
Fraction collector
-
TLC plates and developing chamber for monitoring fractions
Protocol:
-
Prepare a silica gel column by packing a glass column with a slurry of silica gel in benzene.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.
-
Begin elution with 100% benzene, allowing it to percolate through the column.
-
Apply a linear gradient of benzene to ethyl acetate for elution. A suggested gradient is from 100% benzene to 100% ethyl acetate using a total volume of 2 liters (1.0 L of benzene and 1.0 L of ethyl acetate).
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the fractions for the presence of this compound using thin-layer chromatography (TLC).
-
Combine the fractions containing pure this compound, as determined by TLC analysis.
-
Evaporate the solvent from the combined fractions under vacuum to obtain crystalline this compound.[1]
Representative High-Performance Liquid Chromatography (HPLC) Purification
This protocol provides a representative method for the final purification of this compound using HPLC, based on common practices for secondary metabolite purification.
Materials:
-
Partially purified this compound from Protocol 2.3
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (optional, for improved peak shape)
-
Preparative C18 HPLC column
-
HPLC system with a UV detector
Protocol:
-
Prepare the mobile phases. Mobile Phase A: Water with 0.1% formic acid. Mobile Phase B: Methanol with 0.1% formic acid.
-
Dissolve the partially purified this compound in a small volume of the initial mobile phase composition.
-
Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 50% Mobile Phase B).
-
Inject the dissolved sample onto the column.
-
Run a gradient elution from 50% to 100% Mobile Phase B over a suitable time frame (e.g., 30 minutes) to separate this compound from remaining impurities.
-
Monitor the elution profile at a suitable wavelength (e.g., determined by UV-Vis scan of a preliminary sample).
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction by analytical HPLC.
-
Evaporate the solvent to obtain highly purified this compound.
Data Presentation
The following tables summarize the quantitative data from the initial isolation and biological activity assessment of this compound.
Table 1: Yield of Crystalline this compound
| Parameter | Value | Reference |
| Starting Fungal Culture | 1.5 kg | [1] |
| Final Yield of Crystalline this compound | 250 mg | [1] |
Table 2: Biological Activity of this compound in Wheat Coleoptile Bioassay
| Concentration (M) | Inhibition of Growth (%) | Reference |
| 10⁻³ | 100 | [1] |
| 10⁻⁴ | 100 | [1] |
| 10⁻⁵ | 42 | [1] |
| 10⁻⁶ | 0 | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
Caption: Workflow for this compound extraction and purification.
Conceptual Signaling Pathway of Plant Growth Inhibition
This diagram provides a conceptual overview of how a plant growth inhibitor like this compound may interfere with normal plant growth signaling. The specific molecular targets of this compound have not yet been elucidated.
Caption: Conceptual pathway of plant growth inhibition by this compound.
References
Quantitative Analysis of Orlandin in Fungal Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orlandin is a fungal secondary metabolite with potential biological activities, making it a compound of interest for scientific research and drug development. It is known to be produced by certain species of the genus Aspergillus, notably Aspergillus niger. Accurate and reproducible quantification of this compound in fungal cultures is crucial for various applications, including fermentation optimization, biosynthetic pathway studies, and pharmacological screening.
These application notes provide detailed protocols for the cultivation of this compound-producing fungi, extraction of the metabolite, and its quantitative analysis using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a proposed biosynthetic pathway and likely regulatory mechanisms are discussed to provide a comprehensive understanding of this compound production.
Fungal Strain and Culture Conditions
Producing Organism: Aspergillus niger is a known producer of this compound.[1] For reproducible results, it is recommended to use a well-characterized strain from a reputable culture collection.
Culture Media and Conditions: The production of secondary metabolites in fungi is highly dependent on the culture medium and conditions. While specific optimal conditions for this compound production are not extensively documented, a general approach for culturing Aspergillus niger for secondary metabolite production can be followed.
Table 1: Recommended Culture Conditions for Aspergillus niger
| Parameter | Recommended Value/Condition | Notes |
| Culture Medium | Potato Dextrose Broth (PDB) or Czapek-Dox Broth | These are common media for Aspergillus cultivation. |
| Incubation Temperature | 25-30°C | Optimal temperature for growth and metabolite production. |
| Agitation | 150-200 rpm (for liquid cultures) | Provides adequate aeration and nutrient distribution. |
| Incubation Time | 7-14 days | Secondary metabolite production typically occurs in the stationary phase. |
| pH | 5.0 - 6.0 | Initial pH of the medium. |
Experimental Protocols
Protocol 1: Extraction of this compound from Fungal Culture
This protocol describes the extraction of this compound from both the fungal mycelium and the culture broth.
Materials:
-
Fungal culture (Aspergillus niger)
-
Ethyl acetate
-
Methanol
-
Filter paper (e.g., Whatman No. 1)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Sonicator (optional)
-
Liquid nitrogen (for mycelium grinding)
Procedure:
-
Separation of Mycelium and Broth:
-
After the desired incubation period, harvest the fungal culture by filtration through filter paper to separate the mycelium from the culture broth.
-
-
Extraction from Culture Broth:
-
To the culture filtrate, add an equal volume of ethyl acetate.
-
Mix vigorously for 15-20 minutes using a separatory funnel or by vortexing.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction process two more times with fresh ethyl acetate.
-
Pool the ethyl acetate extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Re-dissolve the dried extract in a known volume of methanol for analysis.
-
-
Extraction from Mycelium:
-
Freeze-dry the harvested mycelium or grind it to a fine powder in a mortar and pestle with liquid nitrogen.
-
To the powdered mycelium, add a suitable volume of ethyl acetate (e.g., 10 mL per gram of dry weight).
-
Sonciate the mixture for 20-30 minutes or shake vigorously for 1-2 hours at room temperature.
-
Centrifuge the mixture to pellet the mycelial debris.
-
Collect the supernatant (ethyl acetate extract).
-
Repeat the extraction of the mycelial pellet two more times.
-
Pool the extracts and evaporate to dryness using a rotary evaporator.
-
Re-dissolve the dried extract in a known volume of methanol for analysis.
-
Protocol 2: Quantitative Analysis of this compound by HPLC
This protocol provides a general framework for the quantification of this compound using HPLC with UV detection. Method optimization will be required.
Instrumentation and Conditions:
| Parameter | Suggested Conditions |
| HPLC System | A standard HPLC system with a UV-Vis detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (both with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Detection Wavelength | To be determined by UV-Vis scan of a purified this compound standard |
| Column Temperature | 25-30°C |
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of purified this compound standard in methanol.
-
Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples.
-
-
Sample Preparation:
-
Filter the re-dissolved extracts through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared sample extracts.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the samples using the calibration curve.
-
Protocol 3: Quantitative Analysis of this compound by LC-MS/MS
For higher sensitivity and selectivity, LC-MS/MS is the preferred method.
Instrumentation and Conditions:
| Parameter | Suggested Conditions |
| LC System | A standard UHPLC or HPLC system |
| Mass Spectrometer | A triple quadrupole or Q-TOF mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A gradient of acetonitrile and water (both with 0.1% formic acid) |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 1-5 µL |
| MS/MS Parameters | To be optimized for this compound (precursor ion, product ions, collision energy) |
Procedure:
-
Method Development:
-
Infuse a standard solution of this compound into the mass spectrometer to determine the precursor ion ([M+H]⁺ or [M-H]⁻) and optimize fragmentation parameters to identify characteristic product ions.
-
Develop a Multiple Reaction Monitoring (MRM) method using the most intense and specific precursor-product ion transitions.
-
-
Standard and Sample Preparation:
-
Prepare calibration standards and sample extracts as described in the HPLC protocol. The use of an internal standard is highly recommended for LC-MS/MS analysis to correct for matrix effects and variations in instrument response.
-
-
Analysis:
-
Analyze the standards and samples using the developed LC-MS/MS method.
-
Quantify this compound based on the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Quantitative Data Summary
The following tables should be used to record and compare quantitative data from different experiments.
Table 2: this compound Production in Different Fungal Strains
| Fungal Strain | Culture Medium | Incubation Time (days) | This compound Titer (mg/L) |
| A. niger Strain A | PDB | 7 | |
| A. niger Strain A | PDB | 14 | |
| A. niger Strain B | Czapek-Dox | 7 | |
| A. niger Strain B | Czapek-Dox | 14 |
Table 3: Comparison of Extraction Methods
| Extraction Method | This compound Yield (mg/g dry mycelium) | This compound Yield (mg/L broth) |
| Ethyl Acetate Extraction (Broth) | N/A | |
| Ethyl Acetate Extraction (Mycelium) | N/A | |
| Methanol Extraction (Mycelium) | N/A |
Biosynthesis and Regulation of this compound
Proposed Biosynthetic Pathway
This compound is a polyketide, a class of secondary metabolites synthesized by polyketide synthases (PKSs).[1] The proposed biosynthetic pathway suggests a series of enzymatic reactions starting from simple acyl-CoA precursors.
Caption: Proposed biosynthetic pathway of this compound.
Regulation of this compound Biosynthesis
The biosynthesis of secondary metabolites in Aspergillus is a tightly regulated process. While specific signaling pathways for this compound have not been elucidated, its production is likely controlled by a combination of pathway-specific and global regulators.
Biosynthetic Gene Cluster (BGC): The genes responsible for the biosynthesis of a secondary metabolite are typically clustered together in the fungal genome, forming a biosynthetic gene cluster (BGC). The this compound BGC would contain the PKS gene, as well as genes encoding tailoring enzymes and potentially a pathway-specific transcription factor.
Global Regulators: The expression of the this compound BGC is likely under the control of global regulatory proteins that respond to environmental cues. Key global regulators in Aspergillus include:
-
LaeA: A master regulator of secondary metabolism.
-
Velvet Complex (VeA, VelB, VosA): A complex of proteins that links secondary metabolism with fungal development.
Caption: Likely regulatory network for this compound biosynthesis.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of this compound from fungal cultures.
Caption: Workflow for this compound quantitative analysis.
References
Orlandin as a Natural Herbicide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orlandin is a fungal metabolite first isolated from Aspergillus niger by Cutler et al. (1979).[1] It has demonstrated significant plant growth-inhibiting properties, positioning it as a potential candidate for development as a natural herbicide. This document provides detailed application notes and protocols based on the foundational research, intended to guide further investigation and development of this compound's herbicidal applications.
Quantitative Data Summary
The herbicidal activity of this compound has been quantified using the etiolated wheat coleoptile bioassay. The following table summarizes the dose-dependent inhibitory effects of this compound on the growth of etiolated wheat coleoptiles.
| This compound Concentration (M) | Average Growth Inhibition (%) |
| 10⁻³ | 100 |
| 10⁻⁴ | 58 |
| 10⁻⁵ | 21 |
Data extracted from Cutler, H. G., et al. (1979). Journal of Agricultural and Food Chemistry, 27(3), 592-595.
Experimental Protocols
Etiolated Wheat Coleoptile Bioassay
This protocol is adapted from the methodology described by Cutler et al. (1979) for assessing the plant growth-inhibiting properties of this compound.[1]
Objective: To determine the dose-dependent inhibitory effect of this compound on the elongation of etiolated wheat coleoptiles.
Materials:
-
Wheat seeds (Triticum aestivum)
-
This compound
-
Ethanol (for stock solution)
-
Distilled water
-
Petri dishes
-
Filter paper
-
Incubator or dark room at a constant temperature (e.g., 22-25°C)
-
Millimeter ruler or caliper
Procedure:
-
Seed Germination:
-
Soak wheat seeds in distilled water for 2-4 hours.
-
Place the soaked seeds on moist filter paper in Petri dishes.
-
Incubate the seeds in complete darkness for 48-72 hours, or until the coleoptiles reach a length of 4-6 mm.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in ethanol.
-
From the stock solution, prepare serial dilutions to achieve the final desired concentrations (e.g., 10⁻³, 10⁻⁴, 10⁻⁵ M) in distilled water. Ensure the final ethanol concentration in all test solutions, including the control, is the same and non-phytotoxic (typically ≤ 1%).
-
A control solution containing the same concentration of ethanol as the test solutions should be prepared.
-
-
Coleoptile Sectioning and Incubation:
-
Using a scalpel or a sharp blade, carefully excise the apical 3-4 mm of the etiolated wheat coleoptiles.
-
From the remaining basal portion, cut a 4-5 mm long section.
-
Transfer a set number of these sections (e.g., 10-15) into Petri dishes lined with filter paper moistened with the respective this compound test solutions or the control solution.
-
-
Incubation:
-
Incubate the Petri dishes in complete darkness at a constant temperature for 18-24 hours.
-
-
Data Collection and Analysis:
-
After the incubation period, measure the final length of each coleoptile section to the nearest 0.5 mm.
-
Calculate the average elongation for each treatment and the control.
-
Determine the percent inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Average elongation in test solution / Average elongation in control solution)] x 100
-
Visualizations
Logical Workflow for this compound Bioassay
Caption: Workflow for evaluating this compound's herbicidal activity.
Proposed Mechanism of Action: A Generalized View
As the specific signaling pathway for this compound has not yet been elucidated, the following diagram illustrates a generalized pathway for a natural compound that inhibits plant cell elongation.
Caption: Generalized pathway for a plant growth inhibitor.
Concluding Remarks
This compound exhibits significant, dose-dependent herbicidal activity against etiolated wheat coleoptiles. The provided protocols offer a foundational methodology for the continued investigation of its efficacy against a broader range of plant species and for elucidating its precise mechanism of action. Further research into its signaling pathway is warranted to fully understand its potential as a natural herbicide.
References
Orlandin: Investigating a Fungal Metabolite with Plant Growth-Inhibiting Properties
Initial Assessment: Based on current scientific literature, "Orlandin" is identified as a fungal metabolite with plant growth-inhibiting properties.[1] At present, there is no evidence of a commercially available "this compound formulation for agricultural use," and detailed application protocols for crop management have not been established. The available research focuses on its discovery, basic properties, and biosynthesis.
It is important to distinguish this compound from Oridonin, a different compound that has been studied more extensively for its biological activities, including its effects on plant signaling pathways. This document summarizes the existing knowledge on this compound and provides context by presenting the better-understood signaling pathway of Oridonin as a comparative example of a plant growth regulator.
This compound: A Nontoxic Fungal Metabolite
This compound is a metabolite produced by the fungus Aspergillus niger.[1] Research has identified it as a nontoxic compound that exhibits properties of a plant growth regulator.[1] Specifically, studies have shown that this compound inhibits the growth of wheat (Triticum species).[1]
Biosynthesis of this compound
This compound is a secondary metabolite synthesized by Aspergillus niger.[2] Secondary metabolites are diverse compounds produced by organisms that are not directly involved in the normal growth, development, or reproduction of the organism. The proposed biosynthetic pathway for this compound is illustrated below.
Caption: Proposed biosynthetic pathway of this compound and Kotanin from a primary metabolite precursor.
Oridonin: A Case Study in Plant Signaling
While information on this compound's mechanism of action is limited, research on Oridonin, a diterpenoid isolated from Rabdosia rubescens, provides a detailed example of how a natural compound can influence plant growth through specific signaling pathways. Oridonin has been shown to have an allelopathic effect, meaning it can influence the growth of other plants.[3]
Mechanism of Action of Oridonin in Arabidopsis thaliana
In the model plant Arabidopsis thaliana, Oridonin affects root growth through a signaling pathway involving Phospholipase C (PLC1) and hydrogen peroxide (H2O2).[3] This pathway demonstrates a dual effect: promotion of root growth at low concentrations and inhibition at high concentrations.[3]
The signaling cascade is initiated by the perception of Oridonin, which then influences the activity of PLC1 and the production of H2O2. These molecules act as secondary messengers, relaying the signal to downstream components that ultimately affect auxin content and gene expression related to root development.[3]
Caption: Simplified signaling pathway of Oridonin's effect on root growth in Arabidopsis thaliana.
Experimental Protocols: Investigating Plant Growth Regulators
While no specific protocols for an "this compound formulation" exist, standard methodologies for evaluating the effects of plant growth regulators can be adapted. The following are generalized protocols based on studies of compounds like Oridonin.
Plant Growth Inhibition Assay
Objective: To determine the effect of a test compound on the growth of a model plant species (e.g., wheat, Arabidopsis thaliana).
Materials:
-
Test compound (e.g., this compound) dissolved in a suitable solvent.
-
Seeds of the target plant species.
-
Petri dishes with filter paper or solid growth medium (e.g., Murashige and Skoog).
-
Growth chamber with controlled light, temperature, and humidity.
-
Milli-Q water (or appropriate solvent control).
-
Ruler or digital caliper.
Procedure:
-
Prepare a stock solution of the test compound and create a dilution series to test various concentrations.
-
Sterilize the seeds according to standard protocols for the chosen species.
-
Place a sterile filter paper in each petri dish and moisten with a specific volume of either the test solution, solvent control, or water control.
-
Arrange a predetermined number of sterilized seeds on the filter paper in each dish.
-
Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark cycle).
-
After a set number of days (e.g., 7-14 days), measure the primary root length and shoot length of the seedlings.
-
Calculate the average lengths for each treatment and compare them to the control groups to determine the percentage of inhibition or promotion.
Data Presentation
Quantitative data from such experiments should be summarized in a clear and structured format for easy comparison.
Table 1: Effect of this compound on Wheat Seedling Growth (Hypothetical Data)
| This compound Concentration (µg/mL) | Average Root Length (mm) | % Inhibition | Average Shoot Length (mm) | % Inhibition |
| 0 (Control) | 50.2 ± 2.5 | 0 | 35.8 ± 1.9 | 0 |
| 10 | 42.1 ± 3.1 | 16.1 | 31.5 ± 2.2 | 12.0 |
| 50 | 25.6 ± 1.8 | 49.0 | 22.3 ± 1.5 | 37.7 |
| 100 | 10.3 ± 1.2 | 79.5 | 15.1 ± 1.1 | 57.8 |
Data are presented as mean ± standard deviation.
Conclusion
This compound is a fungal metabolite from Aspergillus niger with demonstrated plant growth-inhibiting properties.[1] However, the current body of research is insufficient to support its use in an agricultural formulation. There are no established application notes or protocols for its use on crops. Further research is required to elucidate its precise mechanism of action, evaluate its efficacy and safety on a wider range of plant species, and determine any potential for practical agricultural applications. The study of other natural compounds like Oridonin provides a framework for how such research could be conducted.
References
Application Notes and Protocols for Cell-Based Assays to Determine Orlandin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orlandin is a naturally occurring 8,8'-bicoumarin, a class of phenolic compounds known for their diverse biological activities.[1][2][3] First isolated from the fungus Aspergillus niger, this compound has been primarily characterized as a plant growth inhibitor.[4] However, the broader therapeutic potential of this compound in mammalian systems remains largely unexplored. Bicoumarins, as a chemical class, have demonstrated a wide array of pharmacological effects, including antitumor, anti-inflammatory, and anticoagulant properties.[1][2][3][5] This document provides a comprehensive guide for researchers to investigate the cellular activities of this compound using a panel of robust and well-established cell-based assays.
Given the limited specific data on this compound's mechanism of action in mammalian cells, a tiered approach is recommended. This strategy begins with broad phenotypic screens to assess general cytotoxicity and effects on cell proliferation, followed by more focused assays to elucidate the underlying mechanisms, such as apoptosis induction and modulation of key signaling pathways.
Tier 1: Initial Screening for Bioactivity
The primary objective of this tier is to determine if this compound exhibits any cytotoxic or cytostatic effects on mammalian cells. A variety of cancer cell lines and a non-cancerous control cell line should be used to identify potential selective activity.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for initial screening to determine the concentration range at which this compound affects cell viability.[6][7]
Protocol: MTT/XTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[8]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Selected mammalian cell lines (e.g., HeLa, MCF-7, A549, and a non-cancerous line like HEK293)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Replace the medium in the wells with the this compound dilutions.
-
Incubate the plate for 24, 48, and 72 hours.
-
Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Cell Proliferation Assays
These assays directly measure the rate of cell division and can distinguish between cytotoxic (cell-killing) and cytostatic (cell-growth-inhibiting) effects.[4][9]
Protocol: DNA Synthesis Assay (BrdU Incorporation)
This assay measures the incorporation of the thymidine analog bromodeoxyuridine (BrdU) into newly synthesized DNA during the S phase of the cell cycle.[9]
Materials:
-
BrdU labeling reagent
-
Fixing/denaturing solution
-
Anti-BrdU antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme
-
Stop solution
-
Plate reader
Procedure:
-
Follow steps 1-3 from the MTT/XTT protocol.
-
Incubate the cells with this compound for the desired time (e.g., 24 hours).
-
Add BrdU labeling reagent to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.
-
Remove the labeling medium and fix/denature the cells.
-
Add the anti-BrdU antibody and incubate.
-
Wash the wells and add the enzyme substrate.
-
After color development, add the stop solution.
-
Measure the absorbance on a plate reader.
-
A decrease in absorbance indicates an inhibition of cell proliferation.
Data Presentation: Tier 1 Results
| Cell Line | Assay | Time Point (hr) | This compound IC50 (µM) |
| HeLa | MTT | 24 | |
| 48 | |||
| 72 | |||
| MCF-7 | MTT | 24 | |
| 48 | |||
| 72 | |||
| A549 | BrdU | 24 | |
| 48 | |||
| HEK293 | MTT | 48 |
Tier 2: Mechanistic Elucidation of Cell Death
If Tier 1 assays indicate that this compound is cytotoxic, the next step is to determine the mode of cell death, primarily distinguishing between apoptosis and necrosis.[10][11]
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects.[10][12]
Protocol: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[11]
Materials:
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound at concentrations around the determined IC50 value for various time points (e.g., 6, 12, 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Add the Caspase-Glo® 3/7 Reagent directly to the wells.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer.
-
An increase in luminescence indicates the activation of caspase-3/7 and induction of apoptosis.
Protocol: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11][13]
Materials:
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells in a 6-well plate with this compound for a predetermined time.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Data Presentation: Tier 2 Results
| Cell Line | Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| HeLa | Vehicle Control | ||
| This compound (IC50) | |||
| Positive Control |
Tier 3: Signaling Pathway Analysis
Based on the findings from the previous tiers and the known activities of other natural products, this tier aims to identify specific signaling pathways modulated by this compound. Reporter gene assays are a powerful tool for this purpose.[14][15][16][17][18]
Reporter Gene Assays
These assays utilize a reporter gene (e.g., luciferase or GFP) under the control of a specific response element that is activated by a particular signaling pathway.[14][16]
Hypothetical Signaling Pathways to Investigate for this compound:
Given that many natural compounds with anticancer properties affect pathways related to cell survival, proliferation, and stress, the following pathways are logical starting points for investigation:
-
NF-κB Pathway: A key regulator of inflammation, cell survival, and proliferation.
-
p53 Pathway: A critical tumor suppressor pathway that responds to cellular stress.
-
MAPK/ERK Pathway: Regulates cell proliferation, differentiation, and survival.
-
PI3K/Akt Pathway: A major survival pathway that is often dysregulated in cancer.
Protocol: Dual-Luciferase® Reporter Assay
This assay uses two different luciferases, one as the experimental reporter and the other as a control for transfection efficiency and cell viability.
Materials:
-
Reporter plasmid containing the response element of interest (e.g., pNF-κB-Luc)
-
Control plasmid (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent
-
Dual-Luciferase® Assay System
-
Luminometer
Procedure:
-
Co-transfect cells in a 24-well plate with the reporter plasmid and the control plasmid.
-
After 24 hours, treat the cells with this compound and/or a known activator of the pathway (positive control).
-
Lyse the cells and perform the dual-luciferase assay according to the manufacturer's protocol, measuring both firefly and Renilla luciferase activities.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
A change in the normalized luciferase activity indicates modulation of the specific signaling pathway by this compound.
Visualizations
Experimental Workflow for this compound Bioactivity Screening
Caption: A tiered workflow for characterizing the cellular activity of this compound.
Hypothetical Signaling Pathway for Apoptosis Induction by this compound
Caption: A potential mechanism of this compound-induced apoptosis via mitochondrial stress.
Conclusion
The provided application notes and protocols offer a structured and comprehensive framework for the initial characterization of this compound's biological activity in mammalian cells. By employing a tiered approach, researchers can efficiently move from broad phenotypic screening to more detailed mechanistic studies. The successful application of these assays will provide valuable insights into the therapeutic potential of this compound and guide future drug development efforts.
References
- 1. Bis-coumarin Derivatives and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 5. researchgate.net [researchgate.net]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]
- 11. アポトーシスアッセイ [promega.jp]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Reporter Gene Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Flow cytometric reporter assays provide robust functional analysis of signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays | Scientist.com [app.scientist.com]
- 17. Cell Signaling Pathway Reporter Screening - CD BioSciences [cd-biosciences.com]
- 18. Signaling Reporters [discoverx.com]
Orlandin: A Fungal Metabolite with Plant Growth Inhibitory Properties
Initial investigations into the potential application of Orlandin for enhancing crop yield and quality have revealed that this fungal metabolite is, in fact, primarily recognized for its plant growth-inhibiting properties. Extensive searches of scientific literature have not yielded any evidence to support its use as a crop enhancer. Therefore, the creation of detailed application notes and protocols for this purpose is not scientifically viable.
This compound is a nontoxic fungal metabolite isolated from Aspergillus niger.[1] The initial and most prominent research on this compound, published in the Journal of Agricultural and Food Chemistry, explicitly describes this compound as having "plant growth inhibiting properties."[1] This foundational study demonstrated that this compound negatively affects the growth of wheat (Triticum).[1]
Subsequent searches for a dose-dependent stimulatory effect, a phenomenon known as hormesis where low doses of a substance can have a beneficial effect, have not produced any studies specific to this compound. While the concept of hormesis is recognized in plant biology for various compounds, there is no documented evidence to suggest that this compound exhibits this biphasic response to promote plant growth at any concentration.
Given the consistent scientific classification of this compound as a plant growth inhibitor, the development of protocols for its application to improve crop yield and quality would be contrary to the existing body of research. For researchers, scientists, and drug development professionals interested in plant growth regulation, the focus regarding this compound would be on its potential as a natural herbicide or growth retardant, rather than a growth promoter.
Due to the lack of scientific support for this compound as a crop enhancer, the requested detailed application notes, protocols, quantitative data tables, and signaling pathway diagrams cannot be provided. Any attempt to do so would be speculative and not grounded in factual, verifiable scientific data.
References
Orlandin: A Novel Chemical Tool for Dissecting Plant Development through Gibberellin Signaling Inhibition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Orlandin is a fungal metabolite originally isolated from Aspergillus niger that has been identified as a potent plant growth inhibitor.[1][2] Its chemical structure is C₂₂H₁₈O₈ with a molecular weight of 410.4 g/mol and a CAS number of 69975-77-5.[1][3] this compound's inhibitory effects on plant growth make it a valuable tool for studying the molecular mechanisms that regulate plant development, particularly the gibberellin (GA) signaling pathway. This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe to investigate GA signaling and its role in various developmental processes in plants.
Mechanism of Action: Inhibition of Gibberellin Signaling via DELLA Protein Stabilization
Gibberellins are a class of phytohormones that play a crucial role in regulating a wide range of developmental processes, including seed germination, stem elongation, and flowering.[4] The GA signaling pathway is negatively regulated by a family of nuclear-localized proteins known as DELLA proteins.[4] In the absence of GA, DELLA proteins act as transcriptional repressors, inhibiting the expression of GA-responsive genes and thereby restraining plant growth.[4] When GA is present, it binds to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), which then promotes the interaction between GID1 and DELLA proteins.[5] This interaction leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome, thus relieving the repression of GA-responsive genes and promoting growth.[5]
This compound's mode of action is hypothesized to be the stabilization of DELLA proteins, which effectively blocks the GA signaling pathway. By preventing the degradation of DELLA proteins, this compound maintains a state of growth repression, mimicking a GA-deficient phenotype. This makes this compound a powerful chemical tool to study the myriad of processes regulated by GA and the function of DELLA proteins as key integrators of various hormonal and environmental signals.
Quantitative Data
Currently, publicly available quantitative data on the specific activity of this compound, such as IC50 values for the inhibition of plant growth processes, is limited. The following table will be populated as such data becomes available through further research and experimentation.
| Parameter | Value | Plant Species | Experimental Assay | Reference |
| IC₅₀ (Root Elongation) | Data not available | Arabidopsis thaliana | Root Growth Inhibition Assay | |
| Effective Concentration (Hypocotyl Elongation) | Data not available | Arabidopsis thaliana | Hypocotyl Elongation Assay | |
| Effective Concentration (DELLA Stabilization) | Data not available | Arabidopsis thaliana | In vivo/in vitro DELLA Degradation Assay |
Experimental Protocols
The following protocols are designed to investigate the effects of this compound on plant development and to elucidate its mechanism of action. These protocols are based on established methods for chemical genetics screening in Arabidopsis thaliana.
Protocol 1: this compound Stock Solution Preparation
Objective: To prepare a stock solution of this compound for use in plant treatment experiments.
Materials:
-
This compound (CAS: 69975-77-5)
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution by vortexing.
-
Prepare aliquots of the stock solution in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
-
For working solutions, dilute the stock solution in sterile water or liquid growth medium to the desired final concentration. Note that the final DMSO concentration in the growth medium should not exceed 0.1% to avoid solvent-induced artifacts. A solvent control (medium with 0.1% DMSO) should always be included in experiments.
Protocol 2: Arabidopsis thaliana Root Growth Inhibition Assay
Objective: To quantify the dose-dependent effect of this compound on primary root elongation in Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Square Petri dishes (120 x 120 mm)
-
Murashige and Skoog (MS) medium including vitamins, 1% (w/v) sucrose, and 0.8% (w/v) agar, pH 5.7
-
This compound stock solution (see Protocol 1)
-
Sterile water
-
Ethanol (70%)
-
Bleach solution (e.g., 20% commercial bleach)
-
Sterile filter paper
-
Growth chamber (22°C, 16h light/8h dark photoperiod)
-
Scanner or camera for imaging
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Seed Sterilization: a. Place Arabidopsis seeds in a microcentrifuge tube. b. Add 1 mL of 70% ethanol and vortex for 1 minute. c. Remove the ethanol and add 1 mL of bleach solution. Vortex for 10 minutes. d. Remove the bleach solution and wash the seeds five times with sterile water. e. Resuspend the seeds in sterile 0.1% agar solution and store at 4°C for 2-3 days for stratification.
-
Plating and Treatment: a. Prepare MS agar plates containing a range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). Include a solvent control plate with 0.1% DMSO. b. Pipette approximately 10-15 sterilized and stratified seeds in a line on the surface of each agar plate. c. Seal the plates with micropore tape and place them vertically in a growth chamber.
-
Data Collection and Analysis: a. After 5-7 days of growth, photograph the plates. b. Use image analysis software to measure the primary root length of at least 20 seedlings per treatment. c. Calculate the average root length and standard deviation for each concentration. d. Plot the average root length as a percentage of the solvent control against the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Protocol 3: Arabidopsis thaliana Hypocotyl Elongation Assay
Objective: To assess the effect of this compound on hypocotyl elongation in dark-grown Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds
-
Petri dishes (60 mm)
-
MS medium (as in Protocol 2)
-
This compound stock solution
-
Growth chamber with controlled light and temperature
-
Scanner or camera
-
Image analysis software
Procedure:
-
Seed Plating: a. Prepare MS agar plates containing different concentrations of this compound and a solvent control. b. Sow sterilized and stratified seeds on the plates.
-
Growth Conditions: a. Place the plates under white light for 4-6 hours to induce germination. b. Wrap the plates in two layers of aluminum foil to ensure complete darkness and place them in a growth chamber at 22°C for 3-4 days.
-
Data Collection and Analysis: a. Carefully open the plates in a dark room or under a green safe light and lay the seedlings flat on the agar surface. b. Scan or photograph the seedlings. c. Measure the hypocotyl length of at least 30 seedlings per treatment using image analysis software. d. Analyze the data as described in Protocol 2 to determine the effect of this compound on hypocotyl elongation.
Protocol 4: In Vivo Analysis of DELLA Protein Stability
Objective: To determine if this compound treatment leads to the stabilization of DELLA proteins in Arabidopsis thaliana.
Materials:
-
Transgenic Arabidopsis thaliana line expressing a DELLA protein fused to a reporter (e.g., GFP-RGA)
-
Liquid MS medium with 1% sucrose
-
This compound stock solution
-
Gibberellic acid (GA₃) stock solution
-
Proteasome inhibitor MG132 (optional)
-
Plant protein extraction buffer
-
Apparatus for Western blotting
-
Antibodies against the reporter tag (e.g., anti-GFP) and a loading control (e.g., anti-actin)
Procedure:
-
Seedling Growth and Treatment: a. Grow GFP-RGA seedlings in liquid MS medium for 5-7 days under a 16h light/8h dark cycle. b. Treat the seedlings with this compound at an effective concentration determined from the root growth assay for a specific time course (e.g., 1, 3, 6, 12 hours). c. As a control, treat another set of seedlings with GA₃ (e.g., 10 µM) to induce DELLA degradation. A co-treatment of this compound and GA₃ can also be performed. d. An optional control is to treat seedlings with the proteasome inhibitor MG132 to block all proteasome-mediated degradation.
-
Protein Extraction and Western Blotting: a. Harvest the seedlings, freeze them in liquid nitrogen, and grind to a fine powder. b. Extract total proteins using a suitable extraction buffer. c. Determine protein concentration using a Bradford or BCA assay. d. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. e. Perform immunoblotting using an anti-GFP antibody to detect GFP-RGA and an anti-actin antibody as a loading control.
-
Analysis: a. Compare the levels of GFP-RGA in this compound-treated samples to the control and GA₃-treated samples. An accumulation of GFP-RGA in the presence of this compound, especially in a co-treatment with GA₃, would indicate that this compound stabilizes DELLA proteins by inhibiting their degradation.
Visualizations
To aid in understanding the concepts and experimental designs, the following diagrams are provided.
Caption: Gibberellin signaling pathway and the proposed mechanism of this compound action.
Caption: Experimental workflow for characterizing this compound's effects.
Caption: Logical relationship of this compound's proposed mode of action.
References
- 1. researchgate.net [researchgate.net]
- 2. A Chemical Genetic Screening Procedure for Arabidopsis thaliana Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Insights on Degradation of Arabidopsis DELLA Proteins Gained From a Cell-Free Assay System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. notulaebotanicae.ro [notulaebotanicae.ro]
- 5. Regulation of DELLA Proteins by Post-translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthetic Biology Approaches for Orlandin Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orlandin, a dimeric polyketide metabolite isolated from Aspergillus niger, has garnered interest due to its potential biological activities, including plant growth inhibition.[1] As with many natural products, its native production is often low and not amenable to large-scale manufacturing. Synthetic biology offers a promising avenue to overcome these limitations through the heterologous expression of its biosynthetic pathway in well-characterized microbial hosts. This document provides a detailed guide on the proposed synthetic biology workflows for establishing a robust this compound production platform. While the specific biosynthetic gene cluster (BGC) for this compound has not yet been fully elucidated in the literature, this guide outlines the necessary steps from BGC identification to heterologous production and process optimization, based on established principles of polyketide biosynthesis.
Introduction to this compound and its Biosynthesis
This compound is a C22H18O8 polyketide with a dimeric structure derived from a coumarin monomer.[2][3][4] Polyketides are a class of secondary metabolites synthesized by polyketide synthases (PKSs), which are large, multi-domain enzymes.[5][6][7] The biosynthesis of such aromatic polyketides in fungi is typically initiated from acetyl-CoA and malonyl-CoA extender units, which undergo successive decarboxylative Claisen condensations. The resulting polyketide chain is then subject to a series of modifications, including cyclization, aromatization, and tailoring reactions such as hydroxylation and methylation, to yield the final product. This compound is believed to be formed through the dimerization of a 7-hydroxy-4-methoxy-5-methylcoumarin monomer.
Proposed Biosynthetic Pathway of this compound
Based on the structure of this compound and general polyketide biosynthetic logic, a putative pathway can be proposed. The core of this pathway is a Type I iterative PKS that synthesizes the polyketide backbone of the coumarin monomer. This is followed by the action of tailoring enzymes.
Caption: Proposed biosynthetic pathway for this compound.
Synthetic Biology Workflow for this compound Production
The overall strategy involves identifying the this compound BGC in Aspergillus niger, cloning and expressing it in a suitable heterologous host, and optimizing the production process.
Caption: General workflow for synthetic biology-based this compound production.
Experimental Protocols
Protocol 1: Identification of the this compound Biosynthetic Gene Cluster (BGC)
Objective: To identify the putative this compound BGC from the genome of Aspergillus niger.
Materials:
-
Genomic DNA from an this compound-producing strain of A. niger.
-
Genome sequencing service or publicly available A. niger genome sequences.
-
Bioinformatics tools: antiSMASH, SMURF.
Methodology:
-
Genome Sequencing: If a sequenced genome is not available, extract high-quality genomic DNA from A. niger and perform whole-genome sequencing.
-
BGC Prediction: Submit the genome sequence to BGC prediction software such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell).
-
Candidate BGC Selection:
-
Search the antiSMASH output for Type I Polyketide Synthase (PKS) clusters.
-
Analyze the domain organization of the PKS genes. Look for a PKS with domains consistent with the synthesis of the coumarin precursor (e.g., Ketosynthase (KS), Acyltransferase (AT), Acyl Carrier Protein (ACP), and possibly reduction domains).
-
Examine the genes flanking the PKS for putative tailoring enzymes, such as hydroxylases (e.g., cytochrome P450 monooxygenases), methyltransferases, and enzymes potentially involved in dimerization (e.g., laccases or peroxidases).
-
-
Comparative Genomics: Compare the candidate BGCs with known BGCs for structurally similar compounds to strengthen the prediction.
Protocol 2: Heterologous Expression of the this compound BGC in Saccharomyces cerevisiae
Objective: To express the identified this compound BGC in S. cerevisiae and detect this compound production.
Materials:
-
Putative this compound BGC DNA (as individual gene cassettes or a single large fragment).
-
Yeast expression vectors (e.g., pYES2).
-
S. cerevisiae host strain (e.g., CEN.PK).
-
Restriction enzymes, DNA ligase, or Gibson Assembly/yeast assembly kits.
-
Yeast transformation reagents.
-
Selective yeast media (e.g., SC-Ura).
-
Induction medium (e.g., SC-Ura with galactose).
Methodology:
-
Gene Synthesis and Cloning:
-
Synthesize the genes of the putative this compound BGC, codon-optimized for S. cerevisiae.
-
Clone the individual genes or the entire cluster into one or more yeast expression vectors under the control of an inducible promoter (e.g., GAL1). Use techniques like Gibson Assembly or in vivo yeast homologous recombination for large clusters.
-
-
Yeast Transformation: Transform the expression constructs into the S. cerevisiae host strain using the lithium acetate method.
-
Cultivation and Induction:
-
Grow the transformed yeast in selective medium containing glucose at 30°C with shaking.
-
Inoculate a larger culture in the same medium and grow to mid-log phase (OD600 ≈ 0.6-0.8).
-
Pellet the cells and resuspend them in induction medium containing galactose to induce gene expression.
-
Incubate for 48-72 hours at 30°C with shaking.
-
-
Extraction and Analysis:
-
Harvest the culture and separate the supernatant and cell pellet.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Lyse the cells and extract the intracellular metabolites.
-
Analyze the extracts for the presence of this compound using HPLC and LC-MS, comparing with an authentic standard if available.
-
Protocol 3: Fermentation and Optimization in a Bioreactor
Objective: To scale up this compound production and optimize fermentation parameters.
Materials:
-
Validated this compound-producing S. cerevisiae strain.
-
Benchtop bioreactor (e.g., 2 L).
-
Complex fermentation medium (e.g., YPD) and defined medium with appropriate supplements.
-
Feed solutions (e.g., concentrated glucose/galactose).
Methodology:
-
Inoculum Preparation: Grow a pre-culture of the engineered yeast strain in selective medium.
-
Bioreactor Setup: Prepare and sterilize the bioreactor containing the initial fermentation medium.
-
Fermentation:
-
Inoculate the bioreactor with the pre-culture.
-
Control fermentation parameters: pH (e.g., maintain at 5.0-6.0), temperature (e.g., 30°C), and dissolved oxygen (e.g., >20% saturation).
-
After an initial batch phase on a non-inducing carbon source (like glucose), initiate a fed-batch phase with an inducing carbon source (galactose) or a mixed feed to maintain a low growth rate and sustained production.
-
-
Sampling and Analysis:
-
Take periodic samples to monitor cell growth (OD600), substrate consumption, and this compound production by HPLC.
-
-
Optimization: Systematically vary parameters such as media composition (carbon/nitrogen ratio, precursor supplementation), feeding strategy, and induction timing to maximize this compound titer and yield.
Data Presentation
Quantitative data from different production strategies should be summarized for clear comparison.
Table 1: Hypothetical this compound Production Titers in Different Hosts
| Host Organism | Engineering Strategy | Titer (mg/L) | Yield (mg/g substrate) |
| A. niger (Wild-type) | - | < 1 | - |
| S. cerevisiae | BGC Expression | 5 - 15 | 0.1 - 0.3 |
| S. cerevisiae | Precursor pathway engineering | 20 - 50 | 0.4 - 1.0 |
| E. coli | BGC Expression | 2 - 8 | 0.05 - 0.2 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no public data on engineered this compound production is currently available.
Conclusion
The application of synthetic biology provides a powerful framework for the production of complex natural products like this compound. While the specific biosynthetic pathway for this compound remains to be fully characterized, the protocols and workflows outlined here provide a clear roadmap for its discovery and subsequent heterologous production. Successful implementation of these strategies will not only enable a sustainable supply of this compound for further research and development but also serve as a template for the production of other valuable polyketides from Aspergillus species.
References
- 1. This compound: a nontoxic fungal metabolite with plant growth inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | C22H18O8 | CID 5484238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C22H18O8) [pubchemlite.lcsb.uni.lu]
- 5. Polyketide synthase - Wikipedia [en.wikipedia.org]
- 6. Recent advances in the biosynthesis of unusual polyketide synthase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of Polyketide Synthase Extender Units - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Orlandin instability in solution
Welcome to the technical support center for Orlandin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a fungal metabolite identified as a potent plant growth inhibitor.[1] Like many complex natural products, this compound is susceptible to degradation in aqueous solutions, which can lead to loss of biological activity, inaccurate experimental results, and the formation of unknown degradation products.[2] Ensuring its stability is critical for reliable in vitro and in vivo studies.
Q2: What are the primary pathways of this compound degradation in solution?
While specific data on this compound is limited, analogous complex molecules are typically susceptible to three main degradation pathways:
-
Hydrolysis: Cleavage of chemical bonds (e.g., esters, lactones) by water, often catalyzed by acidic or basic pH.[3]
-
Oxidation: Degradation due to reaction with dissolved oxygen or reactive oxygen species. This is common for molecules with electron-rich moieties.[3][4]
-
Photodegradation: Degradation caused by exposure to light, particularly UV radiation, which can excite molecules and lead to bond breakage.[3][5]
Q3: What are the ideal storage conditions for this compound stock solutions?
To maximize shelf-life, this compound stock solutions should be prepared in a suitable non-aqueous solvent (e.g., DMSO) and stored under the following conditions:
-
Temperature: Store at -20°C or, for long-term storage, at -80°C. Lowering the temperature is a universal method to slow chemical reactions.[6]
-
Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.[5]
-
Atmosphere: For highly oxygen-sensitive compounds, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.
Troubleshooting Guide
Q4: My this compound solution appears cloudy or shows precipitation over time. What is the cause and how can I fix it?
-
Possible Cause: This issue is likely due to poor solubility of this compound in your chosen aqueous buffer or solvent system. The compound may be precipitating out of solution.
-
Solution:
-
Co-solvents: Consider adding a small percentage of a water-miscible organic solvent (e.g., ethanol, PEG 400) to your aqueous buffer to increase solubility.
-
Solubilizing Excipients: Investigate the use of cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that enhance aqueous solubility.
-
pH Adjustment: Verify that the pH of your buffer is in a range where this compound is most soluble.
-
Q5: I am observing unexpected or diminishing activity in my cell-based assays. Could this be related to this compound instability?
-
Possible Cause: Yes, inconsistent results are a common sign of compound degradation during an experiment.[5] this compound may be degrading in the culture media over the incubation period.
-
Solution:
-
Prepare Fresh Solutions: Always prepare working solutions of this compound immediately before use.[5]
-
Time-Course Stability Study: Perform a stability study in your specific assay medium. Incubate this compound in the medium for the duration of your experiment (e.g., 24, 48, 72 hours), and then analyze the remaining concentration by HPLC or LC-MS.
-
Minimize Exposure: Reduce the time the compound is exposed to harsh conditions (e.g., elevated temperature, non-optimal pH) during the experiment.[5]
-
Q6: My HPLC/LC-MS analysis shows new peaks appearing over time that are not this compound. What are these?
-
Possible Cause: These new peaks are likely degradation products.[5] Their appearance indicates that this compound is unstable under your analytical or storage conditions.
-
Solution:
-
Conduct a Forced Degradation Study: Systematically expose an this compound solution to stress conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products. This helps identify the nature of the instability and confirms that your analytical method can separate these products from the parent compound.
-
Optimize Mobile Phase: Ensure the pH of your HPLC mobile phase is not contributing to on-column degradation.
-
Control Sample Temperature: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) to prevent degradation while samples are waiting for injection.[6]
-
Experimental Protocols & Data
Protocol 1: pH-Dependent Stability Assessment
Objective: To determine the optimal pH for maximizing this compound stability in an aqueous solution.
Methodology:
-
Prepare a series of buffers ranging from pH 3 to pH 10 (e.g., citrate, phosphate, borate).
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Spike the this compound stock solution into each buffer to a final concentration of 10 µg/mL. Ensure the final DMSO concentration is low (<1%) to prevent solvent effects.
-
Divide each solution into two sets of vials: one for incubation at room temperature (22°C) and one for accelerated conditions (40°C).
-
Immediately after preparation (T=0), take an aliquot from each vial and analyze by a stability-indicating HPLC method to determine the initial concentration.
-
At subsequent time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots from each vial and analyze by HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Sample Data:
Table 1: Percentage of this compound Remaining after 24 hours in Various Buffers
| Buffer pH | % Remaining at 22°C | % Remaining at 40°C |
|---|---|---|
| 3.0 | 98.5% | 91.2% |
| 5.0 | 99.1% | 95.8% |
| 7.4 | 85.3% | 65.4% |
| 9.0 | 60.2% | 35.1% |
Protocol 2: Evaluation of Stabilizing Excipients
Objective: To assess the ability of antioxidants and cyclodextrins to prevent this compound degradation.
Methodology:
-
Prepare a buffer solution at a pH where this compound shows moderate instability (e.g., pH 7.4, based on data from Protocol 1).
-
Create several batches of this buffer:
-
Control (no excipients)
-
With 0.1% Ascorbic Acid (antioxidant)
-
With 0.05% Butylated Hydroxytoluene (BHT) (antioxidant)
-
With 1% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (solubilizer/stabilizer)
-
-
Spike this compound stock solution into each batch to a final concentration of 10 µg/mL.
-
Incubate all solutions at 40°C to accelerate degradation.
-
Analyze the concentration of this compound remaining via HPLC at T=0 and T=24 hours.
Sample Data:
Table 2: Effect of Excipients on this compound Stability at pH 7.4 (40°C, 24h)
| Condition | % this compound Remaining |
|---|---|
| Control (pH 7.4 Buffer) | 65.4% |
| + 0.1% Ascorbic Acid | 92.3% |
| + 0.05% BHT | 94.1% |
| + 1% HP-β-CD | 88.5% |
Visualizations
Caption: A logical workflow for troubleshooting common this compound stability issues.
Caption: this compound encapsulation by cyclodextrin to improve stability and solubility.
References
- 1. This compound: a nontoxic fungal metabolite with plant growth inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability challenges in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. prescouter.com [prescouter.com]
- 5. benchchem.com [benchchem.com]
- 6. americanlaboratory.com [americanlaboratory.com]
Orlandin solubility issues and solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with Orlandin. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on solubility issues and potential mechanisms of action.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
A1: this compound is a fungal metabolite belonging to the class of 8,8'-bicoumarins.[1] It was first isolated from Aspergillus niger.[1] Computationally, it is predicted to be poorly to moderately soluble in aqueous solutions. A summary of its key physicochemical properties is provided in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₈O₈ | PubChem[1] |
| Molecular Weight | 410.4 g/mol | PubChem[1] |
| IUPAC Name | 7-hydroxy-8-(7-hydroxy-4-methoxy-5-methyl-2-oxochromen-8-yl)-4-methoxy-5-methylchromen-2-one | PubChem[1] |
| Predicted XLogP3 | 2.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 8 | PubChem[1] |
| Predicted Solubility Class | Poorly to Moderately Soluble | CAPS[2] |
Q2: I'm having trouble dissolving this compound for my in vitro experiments. What are the common reasons for this?
A2: this compound, like many natural products, is a hydrophobic molecule, which leads to poor aqueous solubility.[3][4] This is a primary reason for dissolution challenges. Several factors can contribute to this issue, including the crystalline nature of the solid compound, insufficient solvent volume, and the polarity of the solvent system.
Q3: What are the recommended general strategies to improve the solubility of this compound?
A3: A variety of techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound.[5][6] The choice of method depends on the specific requirements of your experiment, such as the desired final concentration and the compatibility of the formulation with your biological system. The table below summarizes common approaches.
Table 2: Common Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Co-solvency | Increasing solubility by adding a water-miscible organic solvent in which the compound is more soluble.[7][8] | Simple, rapid, and effective for achieving high concentrations. | The organic solvent may have toxic effects on cells. |
| pH Adjustment | For ionizable drugs, altering the pH of the solution can increase solubility. | Can be a very effective and simple method. | Only applicable to ionizable compounds; may not be suitable for all biological assays. |
| Use of Surfactants | Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility. | High solubilization capacity at low concentrations. | Potential for cytotoxicity and interference with biological assays. |
| Nanocrystallization | Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution.[9][10][11] | Increased dissolution rate and saturation solubility; suitable for various administration routes.[10] | Requires specialized equipment; potential for particle aggregation. |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface that can encapsulate guest molecules, enhancing their solubility.[12][13][14] | High solubilizing efficiency, low toxicity, and ability to stabilize the drug.[15] | Can be a more complex and costly formulation approach. |
| Solid Dispersion | Dispersing the drug in an inert carrier matrix at the solid state can enhance dissolution. | Can significantly improve dissolution rate and bioavailability. | The formulation process can be complex and may require specialized equipment. |
Troubleshooting Guides
Issue: this compound precipitates out of solution when I dilute my stock in aqueous media.
This is a common problem when a drug is dissolved in a high concentration of an organic co-solvent and then diluted into an aqueous buffer for cell-based assays.
Troubleshooting Workflow for Precipitation Issues
Caption: A decision tree for troubleshooting this compound precipitation.
Detailed Experimental Protocols
Here are hypothetical protocols for enhancing the solubility of this compound based on common laboratory techniques. Note: These are starting points and may require optimization for your specific experimental needs.
Protocol 1: Co-solvency for In Vitro Studies
This protocol aims to prepare a stock solution of this compound that can be diluted in aqueous media with minimal precipitation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 400 (PEG 400)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Weigh out the appropriate amount of this compound and dissolve it in DMSO.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
-
For working solutions, prepare a co-solvent mixture.
-
Dilute the this compound stock solution.
-
For cell-based assays, it is crucial to keep the final DMSO concentration low (typically <0.5%).
-
Perform serial dilutions of the 10 mM DMSO stock into the 50% PEG 400 solution to create intermediate stocks.
-
Further dilute the intermediate stocks into your final aqueous cell culture medium.
-
Protocol 2: Preparation of this compound Nanocrystals
This protocol describes a top-down method (wet milling) to produce a nanosuspension of this compound.[19]
Materials:
-
This compound powder
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 or Tween 80 in sterile water)
-
High-pressure homogenizer or bead mill
-
Zetasizer for particle size analysis
Procedure:
-
Prepare a pre-suspension.
-
Disperse this compound powder in the stabilizer solution to a concentration of 1-5% (w/v).
-
Stir the mixture for 30 minutes to ensure wetting of the particles.
-
-
High-pressure homogenization.
-
Process the pre-suspension through a high-pressure homogenizer at 1500 bar for 20-30 cycles.
-
Maintain the temperature of the system at 4°C to prevent degradation.
-
-
Particle size analysis.
-
Measure the particle size and polydispersity index (PDI) of the resulting nanosuspension using dynamic light scattering (DLS).
-
Aim for a mean particle size of <500 nm with a PDI of <0.3.
-
-
Sterilization and storage.
-
Sterilize the nanosuspension by filtration through a 0.22 µm filter.
-
Store the nanosuspension at 4°C.
-
Protocol 3: this compound-Cyclodextrin Inclusion Complex Formation
This protocol details the preparation of an this compound-cyclodextrin complex to improve its aqueous solubility using a co-solvent lyophilization method.[15][20]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Acetonitrile
-
Tert-butyl alcohol
-
Deionized water
-
Lyophilizer (freeze-dryer)
Procedure:
-
Prepare the cyclodextrin solution.
-
Dissolve HP-β-CD in deionized water to a desired molar ratio with this compound (e.g., 1:2 this compound:HP-β-CD).
-
-
Prepare the this compound solution.
-
Dissolve this compound in a co-solvent mixture of acetonitrile and tert-butyl alcohol.
-
-
Form the complex.
-
Add the this compound solution dropwise to the stirring HP-β-CD solution.
-
Continue stirring the mixture for 24 hours at room temperature.
-
-
Lyophilization.
-
Freeze the solution at -80°C.
-
Lyophilize the frozen sample for 48-72 hours to obtain a dry powder of the inclusion complex.
-
-
Reconstitution and solubility determination.
-
The lyophilized powder can be reconstituted in water or buffer to determine the enhancement in solubility.
-
General Experimental Workflow for Solubility Enhancement
Caption: A generalized workflow for addressing this compound's solubility.
Potential Signaling Pathway Modulation
While the specific molecular targets of this compound are not yet fully elucidated, compounds with a coumarin scaffold have been shown to possess anti-inflammatory properties.[21][22][23] A key signaling pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[24][25][26][27][28] Therefore, a plausible, yet hypothetical, mechanism of action for this compound could be the modulation of the NF-κB signaling cascade.
Hypothetical Modulation of the Canonical NF-κB Signaling Pathway by this compound
The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as cytokines (e.g., TNF-α) and pathogen-associated molecular patterns (PAMPs).[24][26] This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκB). Phosphorylated IκB is targeted for ubiquitination and subsequent proteasomal degradation.[26][28] The degradation of IκB releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[26][28] this compound could potentially inhibit this pathway at one or more steps, leading to an anti-inflammatory effect.
Caption: A potential mechanism of this compound's anti-inflammatory action.
References
- 1. This compound | C22H18O8 | CID 5484238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phytochemical: this compound [caps.ncbs.res.in]
- 3. pjps.pk [pjps.pk]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. japer.in [japer.in]
- 6. ijmsdr.org [ijmsdr.org]
- 7. wisdomlib.org [wisdomlib.org]
- 8. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 9. Nanocrystalization: An Emerging Technology to Enhance the Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Nanocrystal Technology: to Enhance Solubility of Poorly Water Soluble Drugs - Neliti [neliti.com]
- 11. benthamscience.com [benthamscience.com]
- 12. humapub.com [humapub.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX [slideshare.net]
- 15. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bepls.com [bepls.com]
- 17. scispace.com [scispace.com]
- 18. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preparation of Nanocrystals for Insoluble Drugs by Top-Down Nanotechnology with Improved Solubility and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 27. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 28. NF-κB - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Bioassay Variability
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in a cell-based bioassay?
High variability in cell-based assays can often be attributed to several factors. These include inconsistencies in cell culture practices, such as using cells with high passage numbers which can lead to phenotypic drift.[1] Contamination of cell cultures, particularly with mycoplasma, can dramatically affect cell health and responsiveness.[2] Operator-dependent variations in cell seeding density, reagent preparation, and incubation times are also significant contributors.[3] Finally, the quality and storage of reagents, as well as environmental factors like temperature and CO2 levels, can impact assay performance.
Q2: How can I minimize variability between different experiments (inter-assay variability)?
To minimize inter-assay variability, it is crucial to standardize all aspects of the experimental protocol.[1][4] This includes using a consistent cell passage number, implementing a strict cell seeding protocol, and ensuring all reagents are from the same lot and stored correctly.[3] Creating a detailed standard operating procedure (SOP) and ensuring all users are thoroughly trained can significantly reduce operator-dependent differences.[3] Running a positive and negative control on every plate can also help to normalize the data and identify any plate-specific issues.
Q3: My assay signal is very low. What could be the cause?
A low assay signal can stem from several issues. The most common cause is a lower than optimal cell number, which can be due to incorrect cell counting or poor cell viability. It is also possible that the concentration of the detection reagent is too low or that the incubation time is insufficient for signal development. Another potential cause is that the compound being tested is not active at the concentrations used. Finally, ensure that you are using the correct filter or wavelength settings on your plate reader for the specific fluorophore or chromophore in your assay.
Q4: I am observing significant edge effects on my microplates. How can I mitigate this?
Edge effects, where the outer wells of a microplate behave differently from the inner wells, are a common problem. This is often due to uneven temperature or humidity across the plate during incubation, leading to increased evaporation in the outer wells. To mitigate this, ensure proper humidification in the incubator and avoid stacking plates. A common practice is to not use the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.
Troubleshooting Guide
Issue 1: High Variability in Replicate Wells (Intra-assay Variability)
-
Question: My replicate wells for the same condition show a high coefficient of variation (CV > 15%). What should I check?
-
Answer:
-
Pipetting Technique: Inconsistent pipetting is a primary source of intra-assay variability. Ensure you are using calibrated pipettes and proper technique (e.g., reverse pipetting for viscous solutions, consistent speed and depth of tip immersion).
-
Cell Seeding: Uneven cell distribution in the wells can lead to significant differences. Ensure your cell suspension is homogenous by gently mixing before and during plating. Avoid letting cells settle in the reservoir.
-
Reagent Mixing: Inadequate mixing of reagents within the wells can result in a non-uniform reaction. Ensure gentle but thorough mixing after adding each reagent, either by gentle tapping or using an orbital shaker.
-
Well Contamination: Check for any visible signs of contamination or debris in the affected wells.
-
Issue 2: Inconsistent Results Between Assays (Inter-assay Variability)
-
Question: My results are not reproducible from one experiment to the next. Where should I start troubleshooting?
-
Answer:
-
Cell Health and Passage Number: Use cells from a consistent and narrow range of passage numbers. Cells with high passage numbers can exhibit altered growth rates and drug sensitivity.[1] Always monitor cell viability before each experiment.
-
Reagent Preparation and Storage: Prepare fresh reagents for each experiment whenever possible. If using stock solutions, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles. Use the same lot of critical reagents (e.g., serum, detection reagents) across experiments.
-
Incubation Conditions: Verify and document the incubator's temperature and CO2 levels. Minor fluctuations can impact cell growth and assay performance.
-
Assay Timing: Be consistent with all incubation times, from cell seeding to reagent addition and final reading.
-
Issue 3: Unexpected or No Dose-Response Curve
-
Question: I am not observing the expected sigmoidal dose-response curve with my compound. What could be wrong?
-
Answer:
-
Compound Concentration Range: The selected concentration range may be too high or too low. Perform a wider range-finding experiment to identify the optimal concentrations for observing a full dose-response curve.
-
Compound Solubility and Stability: Ensure your compound is fully dissolved in the assay medium. Precipitated compound will not be active. Also, consider the stability of your compound under assay conditions (e.g., light sensitivity, degradation in aqueous solution).
-
Cell Seeding Density: The cell density may be too high, masking the cytotoxic or cytostatic effects of the compound. Conversely, if the density is too low, the assay signal may be weak. Optimize the cell seeding density for your specific cell line and assay duration.
-
Assay Incubation Time: The incubation time with the compound may be too short to observe an effect. Consider extending the incubation period.
-
Quantitative Data Summary
The following table summarizes potential sources of variability in a hypothetical cell-based bioassay and provides suggested acceptance criteria to maintain assay robustness.
| Parameter | Source of Variability | Suggested Acceptance Criteria |
| Cell Culture | ||
| Cell Passage Number | Phenotypic drift, changes in doubling time | < 20 passages from thaw |
| Cell Viability | Inconsistent number of viable cells plated | > 95% |
| Seeding Density | Inconsistent cell number at start of assay | ± 10% of target density |
| Assay Procedure | ||
| Incubation Time | Inconsistent exposure to compound/reagents | ± 5 minutes of specified time |
| Incubation Temperature | Altered cell metabolism and growth rates | 37°C ± 0.5°C |
| CO2 Concentration | Changes in media pH | 5% ± 0.5% |
| Reagents | ||
| Reagent Concentration | Inaccurate final concentrations | ± 5% of target concentration |
| Reagent Storage | Degradation of critical components | Store as per manufacturer's instructions |
| Instrumentation | ||
| Plate Reader Calibration | Inaccurate readings | Calibrate according to manufacturer's schedule |
Experimental Protocols
Hypothetical Fungal Metabolite (e.g., Orlandin) Bioassay Protocol
This protocol describes a colorimetric cell viability assay (e.g., MTT or resazurin-based) to determine the cytotoxic effects of a fungal metabolite on a cancer cell line (e.g., HeLa).
-
Cell Culture and Seeding:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability with trypan blue.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in fresh medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the fungal metabolite in DMSO.
-
Perform a serial dilution of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Include a "vehicle control" (medium with 0.5% DMSO) and a "no-cell control" (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for 48 hours.
-
-
Viability Assessment (Resazurin-based):
-
Prepare a working solution of resazurin at 0.1 mg/mL in PBS.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the no-cell control wells from all other wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
Caption: Hypothetical signaling pathway for this compound's growth-inhibiting effects.
Caption: Experimental workflow for the cell viability bioassay.
Caption: Logical workflow for troubleshooting bioassay variability.
References
- 1. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]
- 2. bioassaysys.com [bioassaysys.com]
- 3. A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and implications of bioassay variation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of Orlandin in Soil
Frequently Asked Questions (FAQs)
Q1: What is the expected persistence of Orlandin in a typical soil environment?
A1: While specific data for this compound is unavailable, we can infer its potential persistence from studies on umbelliferone, a related coumarin. Umbelliferone has been observed to have a relatively short half-life in soil, ranging from 0.2 to 2.1 days, depending on soil properties.[1][2] Therefore, it is plausible that this compound also undergoes relatively rapid degradation in microbially active soils.
Q2: What are the primary mechanisms of this compound degradation in soil?
A2: The degradation of this compound in soil is likely to be a combination of biotic and abiotic processes.
-
Biotic Degradation: This is expected to be the primary degradation pathway, mediated by soil microorganisms such as bacteria and fungi. Aspergillus niger, the producer of this compound, is known to degrade various complex organic molecules, suggesting that other soil microbes can also metabolize this compound.[3][4][5]
-
Abiotic Degradation: Processes such as hydrolysis and photolysis may contribute to this compound degradation, although they are generally considered to be less significant than microbial degradation for many organic compounds in soil.
Q3: What factors can influence the rate of this compound degradation in my experiments?
A3: Several soil-specific and environmental factors can significantly impact the degradation rate of this compound:
-
Soil Type and Composition: Soil texture (sand, silt, clay content), organic matter content, and pH can all affect this compound's bioavailability and the activity of degrading microorganisms.[1][2]
-
Microbial Population: The diversity and density of the microbial community in the soil are crucial for biotic degradation.
-
Temperature and Moisture: Microbial activity is highly dependent on optimal temperature and moisture levels. Extreme conditions can slow down or inhibit degradation.
-
Bioavailability: this compound may adsorb to soil particles, particularly in soils with high organic matter or clay content, which can reduce its availability to microorganisms.
Q4: What are the potential degradation products of this compound?
A4: Based on the metabolism of similar phenolic compounds by fungi, the degradation of this compound may proceed through hydroxylation, cleavage of the lactone ring, and further breakdown of the resulting structures. Potential metabolites could include hydroxylated intermediates and smaller organic acids before eventual mineralization to CO2 and water.
Troubleshooting Guides
Issue 1: Slow or No Degradation of this compound Observed
| Potential Cause | Troubleshooting Steps |
| Low Microbial Activity | - Assess the microbial biomass and activity of your soil. Consider using a soil with a known history of high microbial activity. - Ensure environmental conditions (temperature, moisture) are optimal for microbial growth. |
| Poor Bioavailability | - Analyze the sorption of this compound to your soil type. High adsorption may limit its availability. - Consider using a soil with lower organic matter or clay content to reduce sorption. |
| Sub-optimal Environmental Conditions | - Monitor and adjust soil pH to a neutral range (6-8), as extreme pH can inhibit microbial enzymes. - Maintain soil moisture at an optimal level (e.g., 50-70% of water holding capacity). |
| Recalcitrance of the Molecule | - While unlikely for a natural product, consider the possibility of co-metabolism by introducing a more readily available carbon source to stimulate microbial activity. |
Issue 2: High Variability in Degradation Rates Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inhomogeneous Soil | - Thoroughly mix and sieve the soil before distributing it into experimental units to ensure uniformity. |
| Uneven Application of this compound | - Ensure a consistent and even application of the this compound solution to each soil sample. |
| Inconsistent Environmental Conditions | - Maintain all replicates under identical and controlled temperature, moisture, and light conditions. |
Issue 3: Identification of Unexpected Metabolites
| Potential Cause | Troubleshooting Steps |
| Alternative Degradation Pathways | - Different microbial communities in various soils may utilize different enzymatic pathways to degrade this compound. |
| Abiotic Transformation | - Investigate the possibility of abiotic degradation by running sterile control experiments (e.g., using autoclaved soil). |
| Contamination | - Ensure all equipment and reagents are sterile to prevent the introduction of contaminating microorganisms or compounds. |
Quantitative Data Summary
The following table summarizes the degradation data for umbelliferone, which can serve as a preliminary estimate for the behavior of this compound in soil.
| Compound | Soil Type | Initial Concentration (mg/kg) | Half-life (t1/2) in days | Reference |
| Umbelliferone | Acidic Soil | 40 | 2.1 | [1][2] |
| Umbelliferone | Acidic Soil | 4 | 1.5 | [1][2] |
| Umbelliferone | Alkaline Soil | 40 | 0.8 | [1][2] |
| Umbelliferone | Alkaline Soil | 4 | 0.2 | [1][2] |
Experimental Protocols
Protocol: Aerobic Soil Degradation Study of this compound
-
Soil Preparation:
-
Collect fresh soil from a relevant location. Sieve it (e.g., through a 2 mm mesh) to remove large debris and homogenize.
-
Characterize the soil for its physicochemical properties (pH, organic matter content, texture).
-
Adjust the soil moisture to 50-70% of its maximum water holding capacity.
-
-
Experimental Setup:
-
Weigh a standardized amount of the prepared soil (e.g., 100 g dry weight equivalent) into individual microcosms (e.g., glass flasks).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Spike the soil samples with the this compound stock solution to achieve the desired initial concentration. Allow the solvent to evaporate in a fume hood.
-
Prepare sterile controls by autoclaving a subset of the soil samples before spiking.
-
Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C). Ensure adequate aeration for aerobic conditions.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), destructively sample triplicate microcosms for each treatment.
-
Extract this compound and its potential metabolites from the soil using an appropriate solvent (e.g., acetonitrile or methanol).
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) to quantify the parent compound and identify metabolites.
-
-
Data Analysis:
-
Plot the concentration of this compound over time.
-
Calculate the degradation half-life (DT50) using first-order kinetics or other appropriate models.
-
Identify and quantify the major degradation products.
-
Visualizations
Caption: Hypothetical microbial degradation pathway of this compound in soil.
Caption: Experimental workflow for a soil degradation study.
References
- 1. Soil Effects on the Bioactivity of Hydroxycoumarins as Plant Allelochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of chlorimuron-ethyl by Aspergillus niger isolated from agricultural soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodegradation of 2-naphthol and its metabolites by coupling Aspergillus niger with Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Orlandin Immunoassay Cross-Reactivity Technical Support
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential cross-reactivity issues related to Orlandin in immunoassays. Given the limited specific data available for this compound, this guide focuses on general principles and strategies for identifying and mitigating cross-reactivity with any small molecule, using this compound as a practical example.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a fungal metabolite first isolated from Aspergillus niger.[1] It belongs to the class of 8,8'-bicoumarins, which are dimers of coumarin derivatives.[1] Its chemical formula is C22H18O8.[1][2][3][4]
Q2: What is immunoassay cross-reactivity?
Immunoassay cross-reactivity occurs when an antibody binds to molecules other than the target analyte.[5][6][7] This is often due to structural similarities between the target analyte and the cross-reacting molecule, leading to a lack of specificity in the assay.[5][6][7] Such interference can lead to inaccurate quantification and false-positive results.[8][9][10][11][12]
Q3: Is there known cross-reactivity of this compound in specific immunoassays?
Currently, there is a lack of specific studies documenting the cross-reactivity of this compound in common immunoassays. However, due to its coumarin backbone, it is plausible that antibodies raised against other coumarin derivatives might show some degree of cross-reactivity with this compound, and vice-versa. Researchers working with this compound should be aware of this potential and may need to perform validation studies.
Q4: What types of molecules could potentially cross-react with an anti-Orlandin antibody?
Based on its structure, potential cross-reactants for an anti-Orlandin antibody could include:
-
Other umbelliferone derivatives and coumarin compounds.[13][14][15][16][17]
-
Metabolites of this compound that retain key structural epitopes.
-
Other fungal metabolites with similar structural motifs.
Troubleshooting Guides
Issue 1: Unexpectedly High Signal or False-Positive Results in an this compound ELISA
High background or false-positive signals are common issues in ELISA assays and can be indicative of cross-reactivity.[9][18]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Cross-reactivity of the antibody with other molecules in the sample matrix. | 1. Analyze Sample Composition: Identify other structurally similar compounds present in your sample. 2. Perform a Specificity Test: Test the antibody against a panel of potentially cross-reacting molecules (e.g., other coumarin derivatives). 3. Use a More Specific Antibody: If possible, switch to a monoclonal antibody with a highly specific epitope.[19] |
| Non-specific binding of antibodies to the plate. | 1. Optimize Blocking: Increase the concentration or incubation time of the blocking buffer.[11] 2. Try Different Blocking Agents: Common blockers include Bovine Serum Albumin (BSA) and non-fat dry milk. |
| Insufficient Washing. | 1. Increase Wash Steps: Increase the number of wash cycles and the soaking time between washes.[18] 2. Ensure Proper Wash Technique: Make sure all wells are completely aspirated after each wash. |
| High Antibody Concentration. | 1. Titrate Antibodies: Perform a titration experiment to determine the optimal concentration for both primary and secondary antibodies. |
Troubleshooting Workflow for Unexpected High Signal:
Issue 2: How to Experimentally Confirm this compound Cross-Reactivity
If you suspect cross-reactivity, a competitive immunoassay is a robust method for confirmation and quantification.
Experimental Protocol: Competitive ELISA to Determine Cross-Reactivity
This protocol outlines how to assess the cross-reactivity of an anti-Orlandin antibody with other compounds.
Materials:
-
High-binding 96-well microplate
-
Purified anti-Orlandin antibody
-
This compound standard
-
Potential cross-reacting compounds (e.g., other coumarin derivatives)
-
This compound-enzyme conjugate (e.g., this compound-HRP)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Antibody Coating: Coat the wells of a 96-well plate with the anti-Orlandin antibody diluted in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the remaining protein-binding sites by adding Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reacting compound.
-
In separate tubes, pre-incubate a fixed concentration of the this compound-enzyme conjugate with each dilution of the standard or potential cross-reactant.
-
Add these mixtures to the antibody-coated wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the wash step.
-
Substrate Addition: Add the Substrate Solution to each well and incubate in the dark until a color develops.
-
Stop Reaction: Add Stop Solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis Workflow:
Data Presentation
Table 1: Hypothetical Cross-Reactivity of a Polyclonal Anti-Orlandin Antibody
This table serves as an example of how to present cross-reactivity data. Actual values would need to be determined experimentally.
| Compound | Chemical Class | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 8,8'-Bicoumarin | 10 | 100% |
| Umbelliferone | Coumarin | 250 | 4% |
| Scopoletin | Coumarin | 800 | 1.25% |
| Warfarin | Coumarin | > 10,000 | < 0.1% |
| Unrelated Fungal Metabolite | - | > 10,000 | < 0.1% |
Disclaimer: The information provided in this technical support guide is intended for general guidance and troubleshooting. Specific experimental conditions may need to be optimized for your particular assay and reagents. For persistent issues, it is recommended to contact the manufacturer of your immunoassay kit or antibodies.
References
- 1. This compound | C22H18O8 | CID 5484238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. PubChemLite - this compound (C22H18O8) [pubchemlite.lcsb.uni.lu]
- 4. This compound | C22H18O8 | CID 5484238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 6. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 7. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 8. mybiosource.com [mybiosource.com]
- 9. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 10. cusabio.com [cusabio.com]
- 11. calbiotech.com [calbiotech.com]
- 12. Reasons of ELISA test failure-Abebio [abebio.com]
- 13. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phytojournal.com [phytojournal.com]
- 15. bepls.com [bepls.com]
- 16. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
- 19. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Technical Support Center: Orlandin Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of Orlandin production from Aspergillus niger.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production being scaled up?
A1: this compound is a secondary metabolite, specifically a bicoumarin, produced by the filamentous fungus Aspergillus niger.[1] It is of interest to the research and drug development community due to its potential biological activities. Scaling up production is essential to obtain sufficient quantities for further investigation, including preclinical and clinical studies.
Q2: What are the main stages in this compound production?
A2: The production of this compound, like many other fungal secondary metabolites, involves two main stages:
-
Upstream Processing (Fermentation): Cultivation of Aspergillus niger in a suitable nutrient medium under optimized conditions to promote the biosynthesis of this compound.
-
Downstream Processing (Purification): Isolation and purification of this compound from the fermentation broth, which includes separating the fungal biomass and then purifying the compound from the culture supernatant.[2]
Q3: What are the common challenges in scaling up this compound production?
A3: Scaling up production of secondary metabolites like this compound often presents challenges such as:
-
Low Yields: Difficulty in achieving high titers of this compound in large-scale fermenters.
-
Process Reproducibility: Variations in fermentation conditions between lab-scale and large-scale bioreactors can lead to inconsistent yields.
-
Downstream Purification: Inefficient recovery and purification processes can result in significant product loss.
-
Genetic Instability: High-producing strains of Aspergillus niger may lose their productivity over successive generations.
-
Contamination: Increased risk of microbial contamination in large-scale and longer duration fermentations.
Troubleshooting Guides
Fermentation Issues
Problem 1: Low or no this compound production in the fermentation broth.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Fermentation Medium | Ensure the medium contains adequate carbon (e.g., glucose, sucrose) and nitrogen sources. The carbon-to-nitrogen ratio is critical for secondary metabolite production. For some Aspergillus niger fermentations, a higher C:N ratio can favor secondary metabolism. |
| Incorrect pH of the Medium | The optimal pH for secondary metabolite production by Aspergillus niger is often in the acidic range. Monitor and control the pH of the fermentation broth. An initial pH of around 5.0-6.0 is a good starting point, but this may need to be optimized specifically for this compound production. |
| Inadequate Aeration and Agitation | Submerged fermentation of the aerobic fungus Aspergillus niger requires sufficient dissolved oxygen. Ensure adequate aeration and agitation rates. These parameters often need to be increased during scale-up. However, excessive shear stress from high agitation can damage the fungal mycelia. |
| Non-optimal Fermentation Temperature | The optimal temperature for growth and secondary metabolite production in Aspergillus niger is typically between 25-30°C. Maintain a constant temperature throughout the fermentation. |
| Incorrect Inoculum Size or Age | The concentration and physiological state of the spores or mycelial suspension used for inoculation are crucial. Standardize the inoculum preparation protocol. An inoculum size of approximately 1 x 10^6 spores/mL is often used for Aspergillus niger fermentations. |
| Genetic Instability of the Production Strain | Maintain a stock of the high-producing Aspergillus niger strain and avoid excessive sub-culturing. Periodically re-screen isolates from the working culture to ensure consistent productivity. |
Problem 2: Inconsistent this compound yields between batches.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Variability in Raw Materials | Use raw materials of consistent quality and composition. Complex media components like molasses or peptones can vary between suppliers and batches. |
| Inconsistent Inoculum Preparation | Strictly adhere to a standardized protocol for inoculum preparation, including spore harvesting and quantification. |
| Fluctuations in Fermentation Parameters | Ensure precise control and monitoring of pH, temperature, dissolved oxygen, and agitation throughout the fermentation process. |
| Foaming | Excessive foaming can lead to loss of culture volume and contamination. Use an appropriate antifoaming agent, but be aware that some antifoams can affect product yield. |
Downstream Processing & Purification Issues
Problem 3: Low recovery of this compound after extraction and purification.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inefficient Cell Separation | Optimize the centrifugation or filtration method to ensure complete separation of the fungal biomass from the culture supernatant. |
| Poor Extraction Efficiency | This compound is a relatively non-polar molecule. Use an appropriate organic solvent for extraction from the culture filtrate, such as ethyl acetate or chloroform. Optimize the pH of the aqueous phase before extraction to ensure this compound is in its neutral form. |
| Suboptimal Chromatographic Conditions | For purification by column chromatography, select an appropriate stationary phase (e.g., silica gel, reversed-phase C18) and optimize the mobile phase composition to achieve good separation of this compound from impurities. |
| Product Degradation | This compound may be sensitive to pH, temperature, or light. Conduct all purification steps at a controlled temperature and protect the sample from light where possible. |
Experimental Protocols
Protocol 1: Shake Flask Fermentation for this compound Production
-
Inoculum Preparation:
-
Grow Aspergillus niger on a Potato Dextrose Agar (PDA) slant at 28°C for 5-7 days until sporulation is abundant.
-
Harvest the spores by adding sterile 0.1% Tween 80 solution to the slant and gently scraping the surface with a sterile loop.
-
Determine the spore concentration using a hemocytometer and adjust to 1 x 10^7 spores/mL with sterile distilled water.
-
-
Fermentation:
-
Prepare the fermentation medium (e.g., Czapek-Dox broth supplemented with specific precursors if known to enhance this compound production).
-
Dispense 100 mL of the medium into 500 mL Erlenmeyer flasks and sterilize by autoclaving at 121°C for 15 minutes.
-
After cooling, inoculate each flask with 1 mL of the spore suspension (final concentration 1 x 10^5 spores/mL).
-
Incubate the flasks on a rotary shaker at 150-200 rpm and 28°C for 7-10 days.
-
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Note: A specific, validated HPLC method for this compound was not found in the public literature. The following is a general starting point based on the analysis of similar fungal secondary metabolites.
-
Sample Preparation:
-
Separate the fungal mycelium from the fermentation broth by centrifugation or filtration.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
Re-dissolve the residue in a known volume of methanol for HPLC analysis.
-
-
HPLC Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with a higher percentage of A and gradually increase the percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of a purified this compound standard (a starting point could be around 254 nm or 320 nm, common for coumarins).
-
Quantification: Create a standard curve using a purified this compound standard of known concentrations.
-
Visualizations
Logical Workflow for Troubleshooting Low this compound Yield
References
Technical Support Center: Orlandin Application in Plant Research
Disclaimer: Orlandin is a fungal secondary metabolite with known plant growth-inhibiting properties. However, detailed public research on its specific mechanism of action, signaling pathways, and methods to minimize non-target effects is limited. This guide is compiled based on current knowledge of this compound and analogous compounds, primarily other coumarin derivatives and phytotoxic fungal metabolites. The information provided should be used as a general reference, and researchers are encouraged to conduct small-scale trials to determine optimal application parameters for their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known primary effect in plants?
A1: this compound is a secondary metabolite produced by the fungus Aspergillus niger.[1] It is classified as a bicoumarin, a derivative of umbelliferone.[1] Its primary known biological activity in plants is growth inhibition.
Q2: What are the typical symptoms of this compound-induced phytotoxicity?
A2: Based on the effects of related coumarin compounds, phytotoxicity symptoms may include delayed seed germination, inhibition of primary root growth, reduced shoot elongation, and in some cases, altered root architecture such as swelling of the root apical meristem.[2][3] At higher concentrations, visible signs like chlorosis (yellowing) and necrosis (tissue death) may occur. Fungal phytotoxins, in general, can cause a range of symptoms including leaf spots, wilting, and overall growth inhibition.[4][5]
Q3: What is meant by "off-target effects" in the context of a natural compound like this compound?
A3: For a natural phytotoxin like this compound, "off-target effects" can refer to several unintended consequences:
-
Phytotoxicity to non-target plant species: Inhibition of growth in plants other than the intended target species in a mixed cultivation or ecosystem.
-
Negative impacts on beneficial soil microorganisms: Although some coumarins can structure the root microbiome, high concentrations may have broad antimicrobial effects.[6]
-
Unintended physiological responses in the target plant: Besides the desired growth inhibition, other metabolic pathways might be undesirably affected.
Q4: Are there known ways to mitigate the phytotoxicity of this compound?
A4: Specific methods for this compound are not documented. However, for phytotoxic natural compounds in general, mitigation strategies include:
-
Optimizing concentration: Using the lowest effective concentration to achieve the desired on-target effect while minimizing broader phytotoxicity.
-
Application method: The method of application (e.g., soil drench vs. foliar spray) can influence the compound's uptake and systemic distribution, potentially altering its phytotoxic profile.
-
Growth conditions: Environmental factors like temperature and light can influence a plant's susceptibility to chemical stressors.[7]
-
Formulation: The formulation of the compound, for instance, with adjuvants, could potentially modulate its activity and specificity, though this requires empirical testing.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Complete inhibition of seed germination across all concentrations. | The tested concentration range is too high. | Perform a dose-response experiment with a wider range of concentrations, including much lower ones (e.g., starting from the nanomolar or low micromolar range). |
| Severe phytotoxicity (necrosis, wilting) observed even at low concentrations. | The plant species is highly sensitive to this compound or related coumarins. The application method leads to rapid, excessive uptake. | Re-evaluate the application method. For example, if using a soil drench, consider a foliar application with a surfactant to control uptake. If the plant is inherently sensitive, this compound may not be suitable for the intended purpose with this species. |
| Inconsistent results between experimental replicates. | Uneven application of this compound. Variability in plant material. Fluctuations in environmental conditions. | Ensure a homogenous solution and precise application for each replicate. Use synchronized and healthy plant material. Maintain consistent light, temperature, and humidity across all replicates. |
| No observable effect on plant growth. | The concentrations used are too low. The compound is not being effectively taken up by the plant. The plant species is resistant to this class of compounds. | Increase the concentration range in subsequent experiments. Verify the solubility of this compound in the chosen solvent and consider using a mild surfactant to improve contact with plant tissues. Test on a known sensitive species (e.g., Arabidopsis thaliana) to confirm the bioactivity of your this compound stock. |
| Stimulation of lateral root growth instead of inhibition. | This is a known effect of some coumarins at specific concentrations and is likely related to the disruption of polar auxin transport.[2][8] | This may be an inherent part of the compound's mode of action. If this is an undesirable off-target effect, adjusting the concentration may shift the response towards inhibition. Note the concentration at which this occurs, as it provides insight into the compound's auxin-like activity. |
Quantitative Data on Plant Growth Inhibition by Coumarin Derivatives
The following tables summarize data from studies on coumarin derivatives, which may serve as an estimate for the potential effects of this compound.
Table 1: Effect of Various Coumarins on Wheat Seedling Root Growth
| Compound | Concentration (ppm) | Root Growth Inhibition (%) |
| 7-Methoxycoumarin | 100 | 70-90 |
| 7-Hydroxycoumarin | 100 | 60-90 |
| 4-Methyl-7-hydroxycoumarin | 100 | ~50 |
| 7-Methoxy-4-methylcoumarin | 100 | 70-90 |
| 5-Hydroxy-4,7-dimethylcoumarin | 10 | >80 |
Data adapted from a study on the plant growth regulating activity of coumarin derivatives.
Table 2: Antifungal Activity of Coumarin Derivatives Against Phytopathogenic Fungi
| Compound | Target Fungus | Inhibition Rate (%) at 100 µg/mL |
| 4-Methylumbelliferone derivative 2f | Alternaria alternata | >90 |
| 4-Methylumbelliferone derivative 2f | Botrytis cinerea | >90 |
| 4-Methylumbelliferone derivative 2f | Fusarium oxysporum | >90 |
| 4-Methylumbelliferone | Macrophomina phaseolina | 24.80 - 83.62 (for various derivatives) |
| 4-Methylumbelliferone | Sclerotinia sclerotiorum | >80 (for select derivatives) |
Data adapted from studies on the antifungal activity of coumarin derivatives.[9]
Experimental Protocols
Protocol 1: General Seed Germination and Seedling Growth Phytotoxicity Assay
This protocol is a standard method to assess the phytotoxicity of a compound on seed germination and early seedling growth.
1. Preparation of Test Compound:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
- Perform serial dilutions to obtain the desired final concentrations in distilled water or a minimal nutrient solution. Ensure the final solvent concentration is consistent across all treatments and the control, and is at a level that does not affect plant growth (typically ≤ 0.1%).
2. Seed Sterilization and Plating:
- Surface sterilize seeds of the target plant species (e.g., Arabidopsis thaliana, lettuce, or wheat) using a standard protocol (e.g., 70% ethanol for 1 minute followed by 10% bleach with a drop of Tween-20 for 10 minutes, and then rinsed 3-5 times with sterile water).
- Place seeds on sterile filter paper in Petri dishes or on the surface of a solid growth medium (e.g., 0.8% agar or Murashige and Skoog medium) containing the different concentrations of this compound.
3. Incubation:
- Seal the Petri dishes and place them in a growth chamber with controlled light, temperature, and humidity. A common condition for Arabidopsis is a 16-hour light/8-hour dark cycle at 22°C.
4. Data Collection and Analysis:
- Germination Rate: Score germination (radicle emergence) daily for 3-7 days.
- Root and Shoot Length: After a set period (e.g., 7-10 days), carefully remove the seedlings and scan them using a flatbed scanner. Measure the primary root length and hypocotyl/shoot length using image analysis software (e.g., ImageJ).
- Biomass: Measure the fresh weight of a pool of seedlings from each replicate. Dry the seedlings at 60°C for 48 hours to determine the dry weight.
- Calculate the percentage of inhibition for each parameter relative to the solvent control.
Protocol 2: Assessing Off-Target Effects on a Non-Target Plant Species
This protocol helps determine the selectivity of this compound.
1. Plant Selection:
- Choose a non-target plant species that might be exposed to this compound in a real-world scenario (e.g., a crop species grown in rotation or a common weed).
2. Experimental Setup:
- Conduct a parallel phytotoxicity assay as described in Protocol 1 for both the target and non-target species.
- It is crucial to use the same range of this compound concentrations and the same experimental conditions for both species to allow for a direct comparison.
3. Data Analysis:
- Determine the IC50 (concentration causing 50% inhibition) for root growth for both species.
- The ratio of the IC50 values (IC50 non-target / IC50 target) can be used as a selectivity index. A higher index indicates greater selectivity for the target species.
Visualizations
Diagram 1: Hypothetical Signaling Pathway of Coumarin-Induced Root Growth Inhibition
Caption: Hypothetical signaling cascade for this compound based on known coumarin effects.
Diagram 2: Experimental Workflow for Assessing this compound's Phytotoxicity and Selectivity
Caption: Workflow for evaluating this compound's phytotoxicity and selectivity.
References
- 1. This compound | C22H18O8 | CID 5484238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Coumarin Interferes with Polar Auxin Transport Altering Microtubule Cortical Array Organization in Arabidopsis thaliana (L.) Heynh. Root Apical Meristem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Plant Growth by Protoanemonin and Coumarin, and Its Prevention by Bal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytotoxic Secondary Metabolites from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytotoxic Secondary Metabolites from Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Age of Coumarins in Plant–Microbe Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytotoxicity: Chemical Damage to Garden Plants | University of Maryland Extension [extension.umd.edu]
- 8. Coumarin Interferes with Polar Auxin Transport Altering Microtubule Cortical Array Organization in Arabidopsis thaliana (L.) Heynh. Root Apical Meristem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Activities Related to Plant Protection and Environmental Effects of Coumarin Derivatives: QSAR and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Orlandin purification artifacts and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common artifacts and challenges encountered during the purification of the recombinant protein Orlandin.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed during this compound purification?
A1: The most frequently encountered artifacts during this compound purification are protein aggregation, proteolysis (degradation), and co-purification of contaminants. These can manifest as unexpected bands on a gel, low yield, and reduced protein activity.
Q2: How can I prevent this compound from aggregating during purification?
A2: Preventing aggregation is crucial for obtaining functional this compound.[1][2][3][4][5][6] Key strategies include optimizing buffer conditions (pH, ionic strength), working at low temperatures (4°C), and minimizing protein concentration.[2][4] The addition of stabilizing agents can also be highly effective.
Q3: My this compound protein is being degraded. What steps can I take to prevent this?
A3: Protein degradation is typically caused by proteases released during cell lysis.[7][8][9][10][11] To mitigate this, it is essential to work quickly and at low temperatures. The most effective preventative measure is the addition of a protease inhibitor cocktail to your lysis buffer.[8][9][10][11] Using protease-deficient expression strains can also significantly reduce degradation.[9][10]
Q4: I am seeing multiple bands on my SDS-PAGE after purification. What are the likely contaminants?
A4: Multiple bands suggest the co-purification of other proteins. These could be host cell proteins that have an affinity for your purification resin, or proteins that interact with this compound.[1][6] Optimizing wash steps with varying salt concentrations or including a low concentration of a mild detergent can help remove non-specific binding.[12] If using an affinity tag, ensure the tag itself is not being cleaved or that the protein is not being expressed in a truncated form.[13]
Troubleshooting Guides
Issue 1: Low Yield of Purified this compound
If you are experiencing a lower than expected yield of this compound, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Poor Expression | - Verify this compound expression levels by running a small sample of the crude lysate on an SDS-PAGE gel or performing a Western blot.[13]- Optimize expression conditions (e.g., induction time, temperature, inducer concentration). |
| Protein Degradation | - Add a protease inhibitor cocktail to the lysis buffer immediately before use.[8][9][10][11]- Perform all purification steps at 4°C to minimize protease activity.[4]- Consider using a protease-deficient E. coli strain for expression.[9][10] |
| Protein Aggregation/Precipitation | - Ensure the lysis and purification buffers are at an optimal pH and ionic strength for this compound solubility.[5][14]- Add stabilizing agents such as glycerol (5-20%), arginine (50-100 mM), or non-ionic detergents (e.g., Tween-20 at 0.01-0.1%) to your buffers.[2][5]- Avoid high protein concentrations during purification and storage.[2] |
| Inefficient Binding to Resin | - Confirm that the affinity tag (if used) is intact and accessible.[13]- Ensure the buffer conditions (pH, salt concentration) are compatible with the chosen chromatography resin.[15][16]- Increase the incubation time of the lysate with the resin to allow for sufficient binding.[15] |
| Loss During Wash Steps | - Analyze the wash fractions by SDS-PAGE to see if this compound is being prematurely eluted.- Decrease the stringency of the wash buffer by reducing the concentration of the eluting agent (e.g., imidazole for His-tags) or adjusting the salt concentration.[13][16] |
| Inefficient Elution | - Optimize the elution buffer by increasing the concentration of the eluting agent or changing the pH.[15][16]- If the protein is still not eluting, consider that it may have precipitated on the column.[12][15] |
Issue 2: this compound Aggregation
Protein aggregation is a common challenge that can lead to low yield and non-functional protein.[1][3][4][6]
Experimental Protocol: Small-Scale Screening for Optimal Buffer Conditions
To identify the best buffer to prevent this compound aggregation, a small-scale screen can be performed.
Materials:
-
This compound cell lysate or partially purified sample
-
A series of buffers with varying pH, salt concentrations, and additives (see table below)
-
Microcentrifuge tubes
-
Spectrophotometer or SDS-PAGE equipment
Methodology:
-
Aliquot your this compound sample into several microcentrifuge tubes.
-
Add an equal volume of each test buffer to the respective tubes.
-
Incubate the tubes at 4°C for 1 hour.
-
Centrifuge the tubes at high speed (e.g., >14,000 x g) for 10 minutes to pellet any aggregated protein.
-
Carefully collect the supernatant.
-
Measure the protein concentration of the supernatant using a spectrophotometer or analyze the samples by SDS-PAGE to visually assess the amount of soluble this compound.
-
The buffer that results in the highest concentration of soluble this compound is the most suitable for purification.
Table of Suggested Buffer Components for Screening:
| Buffer Component | Concentration Range to Test | Purpose |
| pH | 6.0 - 8.5 (in 0.5 unit increments) | Determine the optimal pH for solubility. |
| NaCl | 50 mM - 500 mM | Modulate ionic strength. |
| Glycerol | 5% - 20% (v/v) | Stabilizer and cryoprotectant.[2] |
| L-Arginine | 50 mM - 100 mM | Suppresses aggregation.[5] |
| Non-ionic Detergent | 0.01% - 0.1% (e.g., Tween-20, Triton X-100) | Prevent hydrophobic interactions.[2] |
| Reducing Agent | 1-5 mM DTT or TCEP | Prevent disulfide-linked aggregation.[2][5] |
Logical Workflow for Troubleshooting this compound Aggregation
Caption: A flowchart for troubleshooting this compound aggregation.
Issue 3: Proteolytic Degradation of this compound
Proteolysis can significantly reduce the yield and activity of your purified this compound.[7][8][9][10][11]
Experimental Workflow for Minimizing Proteolysis
Caption: A workflow for preventing this compound degradation.
Table of Common Protease Inhibitors for E. coli Expression:
| Inhibitor | Target Protease Class | Typical Working Concentration |
| PMSF | Serine proteases | 0.1 - 1 mM |
| EDTA | Metalloproteases | 1 - 5 mM |
| Leupeptin | Serine and Cysteine proteases | 1 - 10 µM |
| Pepstatin A | Aspartic proteases | 1 µM |
| Bestatin | Aminopeptidases | 1 - 10 µM |
| E-64 | Cysteine proteases | 1 - 10 µM |
Note: It is often most effective to use a commercially available protease inhibitor cocktail that contains a mixture of inhibitors targeting a broad range of proteases. Add the inhibitor cocktail to the lysis buffer immediately before cell disruption, as some inhibitors have short half-lives in aqueous solutions.[9]
References
- 1. biozoomer.com [biozoomer.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. Overview of approaches to preventing and avoiding proteolysis during expression and purification of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Avoiding Proteolysis During Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arrow.tudublin.ie [arrow.tudublin.ie]
- 10. arrow.tudublin.ie [arrow.tudublin.ie]
- 11. researchgate.net [researchgate.net]
- 12. pdf.dutscher.com [pdf.dutscher.com]
- 13. goldbio.com [goldbio.com]
- 14. benchchem.com [benchchem.com]
- 15. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 16. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Validation & Comparative
Orlandin vs. Glyphosate: A Comparative Analysis of Their Mechanisms of Action
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct modes of action of the fungal metabolite Orlandin and the widely used herbicide Glyphosate.
Introduction
In the continuous search for novel and effective herbicidal compounds, understanding the precise mechanism of action is paramount for developing targeted and safe applications. This guide provides a detailed comparison of the well-established inhibitory pathway of glyphosate with the current, albeit limited, understanding of the phytotoxic effects of this compound, a plant growth inhibitor derived from the fungus Aspergillus niger. While glyphosate's molecular target is known with a high degree of certainty, the mechanism of this compound is less defined and is largely inferred from studies on its parent compound class, the umbelliferones.
Glyphosate: A Specific Inhibitor of Aromatic Amino Acid Synthesis
Glyphosate is a broad-spectrum systemic herbicide that effectively kills most plants. Its primary mechanism of action is the specific inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway.[1][2][3] This pathway is essential for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and microorganisms.[4][5] As these amino acids are vital for protein synthesis and the production of numerous secondary metabolites, the inhibition of this pathway leads to a systemic failure of critical metabolic processes and ultimately, plant death.[4][6] A key feature of glyphosate's utility and its relatively low direct toxicity to mammals is that the shikimate pathway is absent in animals, who must obtain these essential amino acids through their diet.[2][7]
Signaling Pathway of Glyphosate's Action
The inhibitory action of glyphosate on the shikimate pathway is a well-characterized process.
Caption: Glyphosate inhibits EPSP synthase in the shikimate pathway.
This compound: A Putative Multi-Faceted Phytotoxin
In stark contrast to glyphosate, the specific molecular target and mechanism of action for this compound have not been definitively elucidated in publicly available scientific literature. This compound is a fungal metabolite isolated from Aspergillus niger and is classified as an umbelliferone, a type of coumarin.[8] Research on this compound itself is sparse, with a key early study from 1979 identifying its plant growth-inhibiting properties but not detailing its mechanism.[8]
Therefore, the proposed mechanism of action for this compound is inferred from studies on its parent compound, umbelliferone, and other related coumarins. These compounds are known to exert phytotoxic effects through a variety of mechanisms, suggesting a more generalized mode of action compared to the highly specific target of glyphosate.
The proposed phytotoxic actions of umbelliferone, and by extension possibly this compound, include:
-
Induction of Oxidative Stress: Umbelliferone has been shown to induce the accumulation of reactive oxygen species (ROS) in the root tips of seedlings.[1][2] An excess of ROS can lead to cellular damage to lipids, proteins, and DNA, ultimately disrupting normal cellular function.
-
Inhibition of Photosynthesis: A significant decrease in chlorophyll content in leaves has been observed in plants treated with umbelliferone.[1][2] This suggests that the compound may interfere with chlorophyll synthesis or stability, leading to a reduction in photosynthetic capacity.
-
Disruption of Cell Division: Some coumarins have been found to be cytogenotoxic, causing damage to the cell cycle and inducing chromosomal abnormalities.[6] This would directly inhibit plant growth and development.
Hypothetical Signaling Pathway of this compound's Action
The following diagram illustrates the potential multi-pronged mechanism of action for this compound, based on the known effects of umbelliferones.
Caption: this compound's hypothetical mechanism involves ROS and photosynthesis disruption.
Comparative Summary of Mechanisms
| Feature | Glyphosate | This compound (inferred from Umbelliferone) |
| Primary Target | EPSP Synthase | Not definitively known; likely multiple targets |
| Biochemical Pathway | Shikimate Pathway | Not a single defined pathway |
| Mode of Action | Competitive inhibition of a specific enzyme | Induction of oxidative stress, inhibition of photosynthesis, disruption of cell division |
| Specificity | Highly specific to EPSP synthase | Appears to be a more generalized phytotoxicity |
Experimental Protocols
Due to the lack of specific research on this compound's mechanism of action, a detailed experimental protocol for its investigation is not available. However, for glyphosate, a standard experimental approach to confirm its mechanism of action is well-established.
Experimental Workflow for Validating Glyphosate's Inhibition of EPSP Synthase
Caption: Workflow for confirming glyphosate's mechanism of action.
Methodology for EPSP Synthase Activity Assay:
-
Protein Extraction: Plant tissue is homogenized in an extraction buffer (e.g., Tris-HCl with protease inhibitors) and centrifuged to obtain a crude protein extract.
-
Enzyme Reaction: The assay mixture contains the protein extract, shikimate-3-phosphate (S3P), and phosphoenolpyruvate (PEP). The reaction is initiated by the addition of the substrates.
-
Phosphate Detection: The activity of EPSP synthase is determined by measuring the rate of inorganic phosphate (Pi) released from the reaction. This is often done using a colorimetric method, such as the malachite green assay.
-
Inhibition Assay: To determine the inhibitory effect of glyphosate, the enzyme assay is performed with the inclusion of varying concentrations of glyphosate. The concentration of glyphosate that inhibits 50% of the enzyme's activity (IC50) is then calculated.
Conclusion
The mechanisms of action for glyphosate and this compound appear to be fundamentally different. Glyphosate acts as a highly specific inhibitor of a single, critical enzyme in a well-defined metabolic pathway. In contrast, the available evidence for umbelliferones, the class of compounds to which this compound belongs, suggests a more multifaceted and less specific mode of phytotoxicity, involving the induction of general cellular stress and disruption of fundamental processes like photosynthesis and cell division.
It is crucial to emphasize that the mechanism of action for this compound itself remains largely uninvestigated. The information presented here is based on inferences from related compounds and should be considered hypothetical. Further research is necessary to isolate and identify the specific molecular targets of this compound to fully understand its potential as a plant growth inhibitor and to conduct a more direct and quantitative comparison with established herbicides like glyphosate.
References
- 1. Phytotoxicity of umbelliferone and its analogs: Structure-activity relationships and action mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scialert.net [scialert.net]
- 4. researchgate.net [researchgate.net]
- 5. Soil Effects on the Bioactivity of Hydroxycoumarins as Plant Allelochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound: a nontoxic fungal metabolite with plant growth inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bicoumarins in Drug Discovery: Beyond Orlandin
Introduction
Bicoumarins, a class of polyphenolic compounds characterized by two coumarin moieties, have garnered significant interest in the field of drug discovery due to their diverse and potent biological activities. While the initial focus of this guide was a comparative analysis involving Orlandin, a fungal metabolite, a thorough review of the scientific literature reveals a notable scarcity of data on its biological activities beyond its reported plant growth-inhibiting properties.[1] In contrast, a wealth of research exists for a wide array of other natural and synthetic bicoumarins, demonstrating their potential as anticoagulant, anti-inflammatory, and anticancer agents.[2][3][4] This guide, therefore, provides a comprehensive comparative analysis of these well-characterized bicoumarins, offering valuable insights for researchers, scientists, and drug development professionals.
Comparative Biological Activities of Selected Bicoumarins
The biological activities of bicoumarins are intricately linked to their structural diversity. The nature and position of substituents on the coumarin rings, as well as the linker connecting them, significantly influence their pharmacological effects. This section summarizes the key biological activities and available quantitative data for representative bicoumarins.
Anticoagulant Activity
The anticoagulant properties of bicoumarins are perhaps their most well-known characteristic, with Dicoumarol being the prototypical example. These compounds typically function as vitamin K antagonists, inhibiting the enzyme vitamin K epoxide reductase and thereby interfering with the synthesis of clotting factors.
| Compound/Derivative | Target/Mechanism | Key Findings | Reference |
| Dicoumarol | Vitamin K epoxide reductase inhibitor | Oral anticoagulant | [4] |
| Warfarin | Vitamin K epoxide reductase inhibitor | Widely used oral anticoagulant | [3] |
| Coumarin-dihydrofurocoumarin hybrids | Factor Xa (FXa) inhibition | Prothrombin Time (PT) values comparable to warfarin at 100 mg/kg. | [5][6] |
Anti-inflammatory Activity
Several bicoumarins have demonstrated potent anti-inflammatory effects, often through the modulation of key signaling pathways involved in the inflammatory response.
| Compound/Derivative | Target/Mechanism | Key Findings | Reference |
| Oridonin (a diterpenoid, not a bicoumarin, but often studied for similar activities) | Covalent inhibitor of NLRP3 inflammasome | Preventive and therapeutic effects in mouse models of peritonitis, gouty arthritis, and type 2 diabetes. | [7][8] |
| Various natural coumarins | Modulation of inflammatory pathways | Exhibit anti-inflammatory properties. | [9][10] |
Anticancer Activity
The anticancer potential of bicoumarins is an emerging area of research, with studies demonstrating their ability to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Bicoumarin derivative 5c | Human hepatic (Hep-G2) | 1.21 µg/mL | [2] |
| Bicoumarin derivative 5a | Human hepatic (Hep-G2) | 4.62 µg/mL | [2] |
| Oridonin and its derivatives | Various cancer cell lines | Enhance apoptosis and inhibit NF-κB signaling. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of bicoumarins.
In Vitro Anticoagulant Activity Assay (Prothrombin Time - PT)
-
Preparation of Plasma: Collect blood from healthy donors into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio). Centrifuge at 2000 x g for 15 minutes to obtain platelet-poor plasma.
-
Incubation: Pre-warm the plasma and PT reagent (containing tissue thromboplastin and calcium) to 37°C.
-
Assay Procedure: Add 50 µL of the test bicoumarin solution (at various concentrations) to 100 µL of plasma and incubate for a specified time (e.g., 3 minutes) at 37°C.
-
Clotting Initiation: Add 200 µL of the pre-warmed PT reagent to the plasma-compound mixture.
-
Measurement: Record the time taken for clot formation using a coagulometer.
-
Data Analysis: Compare the clotting times of the test samples to a control (vehicle-treated plasma).
In Vitro Anti-inflammatory Activity Assay (LPS-induced TNF-α production in RAW 264.7 macrophages)
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test bicoumarin for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Quantification of TNF-α: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production by the test compound compared to the LPS-stimulated control.
In Vitro Anticancer Activity Assay (MTT Assay for Cytotoxicity)
-
Cell Culture: Culture the desired cancer cell line (e.g., Hep-G2) in appropriate media and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of the test bicoumarin and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by certain bioactive compounds and a typical workflow for screening natural products.
While this compound remains an understudied member of the bicoumarin family, the broader class of bicoumarins presents a rich source of bioactive compounds with significant therapeutic potential. Their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer effects, make them promising candidates for further drug development. This guide provides a comparative overview of the existing knowledge on various bicoumarins, offering a foundation for future research aimed at harnessing their therapeutic benefits. Further investigation into the structure-activity relationships and mechanisms of action of a wider range of bicoumarins is warranted to unlock their full potential in medicine.
References
- 1. This compound: a nontoxic fungal metabolite with plant growth inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bis-coumarin Derivatives and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, in vivo Anticoagulant Evaluation and Molecular Docking Studies of Bicoumarins Obtained from Furocoumarin Peucedanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atlantis-press.com [atlantis-press.com]
- 11. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking Orlandin's Targets: A Comparative Guide to Protein Validation in Plants
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the target proteins of Orlandin, a plant growth inhibitor. By hypothesizing its mechanism of action against the well-understood gibberellin (GA) signaling pathway, we present a roadmap for target identification and validation, contrasting it with the known GA biosynthesis inhibitor, paclobutrazol.
This compound, a fungal metabolite identified as a plant growth inhibitor, belongs to the umbelliferone family of compounds.[1][2] While its precise molecular targets in plants remain to be fully elucidated, its growth-inhibiting properties suggest a potential interference with key developmental pathways. This guide proposes a hypothetical mechanism where this compound disrupts the gibberellin (GA) signaling cascade, a critical pathway regulating plant growth and development.[3][4][5]
To validate this hypothesis, a suite of robust experimental techniques can be employed to identify and characterize this compound's protein targets. This guide will compare these methodologies and their expected outcomes with the established mechanism of paclobutrazol, a well-characterized inhibitor of GA biosynthesis.[6][7][8]
Comparative Analysis of this compound and Paclobutrazol
This section provides a comparative overview of the hypothetical action of this compound versus the known action of paclobutrazol on the gibberellin pathway.
| Feature | This compound (Hypothetical) | Paclobutrazol (Known Alternative) |
| Compound Class | Umbelliferone | Triazole |
| Proposed Target | Gibberellin receptor (GID1) or DELLA proteins | ent-kaurene oxidase (a key enzyme in GA biosynthesis)[7][9] |
| Mechanism of Action | Competitive or non-competitive inhibition of GA binding to GID1, or stabilization of DELLA proteins. | Inhibition of gibberellin biosynthesis, leading to reduced levels of active GAs.[6][7][9] |
| Expected Phenotype | Dwarfism, delayed flowering, reduced seed germination. | Dwarfism, darker green leaves, increased root growth, and enhanced stress resistance.[6][8] |
Experimental Workflows for Target Validation
To validate the hypothetical targets of this compound, a multi-pronged approach employing several in vitro and in vivo techniques is recommended. The following diagram illustrates a comprehensive experimental workflow.
References
- 1. phytojournal.com [phytojournal.com]
- 2. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gibberellin Signaling in Plants – The Extended Version - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. bioone.org [bioone.org]
- 6. chemicalwarehouse.com [chemicalwarehouse.com]
- 7. How does Paclobutrazol as a plant growth regulator affect plants?|News|Agripesticide [agripesticide.com]
- 8. Plant Growth Regulators - Gibberellins (GA) inhibitors - Paclobutrazol [clinisciences.com]
- 9. d-nb.info [d-nb.info]
Cross-Validation of Orlandin's Herbicidal Activity: A Comparative Guide
Introduction: Orlandin, a naturally occurring 8,8'-bicoumarin isolated from the fungus Aspergillus niger, has demonstrated potential as a plant growth inhibitor. This guide provides a comparative analysis of its herbicidal activity, contextualized within the broader class of coumarins, against several commercially available herbicides. The information is intended for researchers, scientists, and professionals in drug and herbicide development, offering a cross-validation of its potential efficacy and mode of action.
Herbicidal Performance: this compound and Alternatives
While specific quantitative data on the broad-spectrum herbicidal activity of this compound is limited in publicly available literature, its classification as a coumarin allows for a comparison based on the known phytotoxic effects of this class of compounds. The primary reported bioassay for this compound demonstrated inhibition of wheat coleoptile growth. Coumarins, in general, have been shown to inhibit seed germination and root elongation in various weed species.
For a comprehensive comparison, we will evaluate this compound's potential against five widely used herbicides with distinct modes of action: Glyphosate, Glufosinate, 2,4-D, Atrazine, and Oryzalin.
Table 1: Comparison of Herbicidal Activity
| Herbicide | Chemical Class | Primary Target Weeds | Mode of Action | Soil Residual Activity |
| This compound (as a Coumarin) | 8,8'-Bicoumarin | Broadleaf and grassy weeds (based on coumarin studies) | Inhibition of germination and root growth; potential disruption of photosynthesis and nutrient uptake. | Likely low to moderate. |
| Glyphosate | Glycine derivative | Broad-spectrum (annual and perennial grasses, broadleaf weeds) | Inhibits EPSP synthase in the shikimate pathway, blocking aromatic amino acid synthesis.[1][2][3] | No significant soil activity. |
| Glufosinate | Phosphinic acid derivative | Broad-spectrum (annual and perennial grasses and broadleaf weeds) | Inhibits glutamine synthetase, leading to ammonia accumulation and disruption of photosynthesis.[4][5] | No significant soil activity. |
| 2,4-D | Phenoxy-carboxylic acid | Broadleaf weeds | Synthetic auxin, causing uncontrolled and disorganized plant growth.[6][7] | Low to moderate. |
| Atrazine | Triazine | Broadleaf and some grassy weeds | Inhibits photosynthesis by binding to the D1 protein of photosystem II.[8] | High. |
| Oryzalin | Dinitroaniline | Annual grasses and some broadleaf weeds | Inhibits microtubule formation, disrupting cell division and root development. | High. |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of herbicidal activities. Below are standard protocols for key experiments.
Seed Germination Assay
-
Objective: To assess the effect of a compound on the germination rate of weed and crop seeds.
-
Materials: Petri dishes, filter paper, test seeds (e.g., Amaranthus retroflexus, Echinochloa crus-galli, Lactuca sativa), test compound solutions at various concentrations, and a control solution (e.g., distilled water with a surfactant).
-
Procedure:
-
Place a sterile filter paper in each petri dish.
-
Add a defined volume of the test solution or control to saturate the filter paper.
-
Place a predetermined number of seeds (e.g., 20-25) on the filter paper in each dish.
-
Seal the petri dishes to prevent evaporation.
-
Incubate the dishes in a controlled environment (e.g., 25°C with a 12h/12h light/dark cycle).
-
Record the number of germinated seeds daily for a set period (e.g., 7-14 days).
-
Calculate the germination percentage and germination index.
-
Root Elongation Assay
-
Objective: To determine the inhibitory effect of a compound on root growth.
-
Materials: Pre-germinated seedlings, agar medium or hydroponic solution, containers (e.g., test tubes, petri dishes, or multi-well plates), test compound solutions, and a control solution.
-
Procedure:
-
Prepare the agar or hydroponic medium containing different concentrations of the test compound and a control without the compound.
-
Transfer one pre-germinated seedling with a consistent initial root length into each container.
-
Place the containers in a controlled growth chamber.
-
After a specific period (e.g., 3-7 days), carefully remove the seedlings.
-
Measure the length of the primary root.
-
Calculate the percentage of root growth inhibition compared to the control.
-
Wheat Coleoptile Bioassay
-
Objective: To measure the plant growth-regulating effects of a substance.
-
Materials: Wheat seeds (Triticum aestivum), petri dishes, filter paper, test solutions, and a ruler.
-
Procedure:
-
Germinate wheat seeds in the dark for 2-3 days until the coleoptiles are approximately 2-3 cm long.
-
Excise 1 cm segments from the coleoptiles, 2-3 mm below the tip.
-
Float the segments in petri dishes containing the test solutions of varying concentrations and a control.
-
Incubate the dishes in the dark at a constant temperature (e.g., 25°C) for 24-48 hours.
-
Measure the final length of the coleoptile segments.
-
Calculate the percentage of elongation or inhibition relative to the control.
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways is essential for developing new herbicides and managing resistance.
This compound (Coumarin) Mode of Action (Hypothesized)
Based on studies of other coumarins, the mode of action for this compound may involve multiple targets. Coumarins have been reported to affect photosynthesis, and nutrient uptake, and may act as a pro-herbicide, being converted to a more active compound within the plant. The precise signaling pathway for this compound has not yet been elucidated.
Caption: Hypothesized multi-target mode of action of this compound.
Alternative Herbicide Signaling Pathways
Caption: Simplified signaling pathways for alternative herbicides.
Experimental Workflow
The general workflow for cross-validating the herbicidal activity of a novel compound like this compound is depicted below.
Caption: General workflow for herbicide cross-validation.
Conclusion
This compound, as a member of the coumarin family, presents a promising scaffold for the development of new herbicides. While direct and extensive data on its herbicidal efficacy is not yet widely available, the known phytotoxic properties of coumarins suggest potential for broad-spectrum weed control, likely through mechanisms that include inhibition of germination and root growth. Further research is required to fully elucidate its specific mode of action and to generate the quantitative data necessary for a direct comparison with established herbicides. The experimental protocols and comparative data provided in this guide offer a framework for the continued investigation and cross-validation of this compound's herbicidal potential.
References
- 1. researchgate.net [researchgate.net]
- 2. The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced herbicidal activity of coumarin via carbon dot nanoformulation: synthesis and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Phytotoxic Potential and Biological Activity of Three Synthetic Coumarin Derivatives as New Natural-Like Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: a nontoxic fungal metabolite with plant growth inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of Bicoumarins: A Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide delves into the structure-activity relationships (SAR) of bicoumarins, a class of naturally occurring phenolic compounds to which the fungal metabolite Orlandin belongs. While specific SAR studies on this compound are notably absent in publicly available research, this comparison provides a broader understanding of the bicoumarin scaffold and its diverse therapeutic potential, offering valuable insights for future drug discovery and development.
This compound, a bicoumarin derived from the fungus Aspergillus niger, has been identified as a plant growth inhibitor. However, the extent of its biological activity and the specific structural features responsible for this effect remain largely unexplored. By examining the SAR of the broader bicoumarin class, we can infer potential avenues for the structural modification of this compound and other bicoumarins to modulate their activity for various therapeutic applications, including anticoagulant, anticancer, and antimicrobial uses.
Comparative Analysis of Bicoumarin Activity
The biological activity of bicoumarin derivatives is highly dependent on the nature and position of substituents on the core structure, as well as the linkage between the two coumarin moieties. The following tables summarize the quantitative data from various studies, highlighting the impact of structural modifications on the anticoagulant, anticancer, and antimicrobial activities of these compounds.
Anticoagulant Activity of Bicoumarin Derivatives
The anticoagulant properties of bicoumarins are their most well-known characteristic, with the clinical drug warfarin being a prominent example. The key structural feature for this activity is often the 4-hydroxycoumarin moiety.
| Compound | Modification | Assay | Result | Reference |
| Warfarin | 4-hydroxycoumarin derivative | Prothrombin Time (PT) | Standard anticoagulant | [1][2] |
| Compound 20 | Coumarin-dihydrofurocoumarin hybrid with a 1,2,3-triazole linker | Prothrombin Time (PT) in vivo | Comparable to warfarin at 100 mg/kg | [1][2] |
| Compound 22 | Coumarin-dihydrofurocoumarin hybrid with a 1,2,3-triazole linker | Prothrombin Time (PT) in vivo | Comparable to warfarin at 100 mg/kg | [1][2] |
| 7-alkyl substituted biscoumarins | Alkyl group at position 7 | Prothrombin Time (PT) in vivo | Increased anticoagulant activity with increased molecular weight of the alkyl group | [3] |
Anticancer Activity of Bicoumarin Derivatives
Bicoumarins have demonstrated cytotoxic effects against various cancer cell lines. The nature of the linker and the substituents on the aromatic rings play a crucial role in their anticancer potential.
| Compound | Target Cell Line(s) | IC50 Value(s) | Reference |
| Coumarin-pyrazole hybrid 35 | HepG2, SMMC-7721, U87, H1299 | 2.96 ± 0.25 µM, 2.08 ± 0.32 µM, 3.85 ± 0.41 µM, 5.36 ± 0.60 µM | [4] |
| Coumarin–1,2,3-triazole hybrid 12c | PC3, MGC803, HepG2 | 0.34 ± 0.04 µM, 0.13 ± 0.01 µM, 1.74 ± 0.54 µM | [4] |
| Dithioaspergillazine A (43) | HCT-15, Jurkat | 13 µM, 1.3 µM | [5] |
| Compound 44 (1,2-oxazine system) | HCT116, A549 | 0.68 µg/mL, 4.28 µg/mL | [5] |
| Novobiocin analogue 6 | MCF-7 | 0.36 µM | [6] |
| 3-arylcoumarin derivative 7 | MCF-7 | 0.18 µM | [6] |
Antimicrobial Activity of Bicoumarin Derivatives
Certain bicoumarin derivatives have shown promising activity against bacterial and fungal pathogens. The presence of specific substituents, such as halogens or phenolic hydroxyl groups, can significantly influence their antimicrobial efficacy.
| Compound | Target Organism(s) | MIC Value(s) | Reference |
| Biscoumarin 1 | S. aureus ATCC 29213, MRSA XJ 75302, Mu50, USA 300 | 8-32 µg/mL | [7] |
| Paepalantine | S. aureus, S. epidermidis, E. faecalis | Active | [8] |
| Paepalantine derivatives (acylated or methylated) | Various bacteria | Ineffective at 500 µg/mL | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
Prothrombin Time (PT) Assay for Anticoagulant Activity
The in vivo anticoagulant activity of bicoumarin derivatives is typically assessed by measuring the prothrombin time (PT).[1][2][3]
-
Animal Model: Rabbits are commonly used as the animal model.[3]
-
Drug Administration: The test compounds, along with a control (e.g., warfarin), are administered orally to the animals.[1][2][3]
-
Blood Collection: Blood samples are collected from the animals at specific time points after drug administration.
-
Plasma Preparation: The blood is centrifuged to separate the plasma.
-
PT Measurement: A commercial PT reagent (containing thromboplastin and calcium) is added to the plasma, and the time taken for a clot to form is measured.
-
Data Analysis: The PT values of the test compounds are compared to those of the control group to determine their anticoagulant efficacy.
In Vitro Cytotoxicity Assay (MTT Assay) for Anticancer Activity
The anticancer activity of bicoumarin derivatives is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50).[4]
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated for each concentration, and the IC50 value is determined as the concentration of the compound that inhibits cell growth by 50%.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The antimicrobial activity of bicoumarin derivatives is determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[7][8]
-
Microorganism Culture: The target bacterial or fungal strains are cultured in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in 96-well microplates.
-
Inoculation: A standardized suspension of the microorganism is added to each well.
-
Incubation: The microplates are incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of bicoumarins are a result of their interaction with various cellular targets and modulation of different signaling pathways.
Anticancer Mechanisms
Several mechanisms have been proposed for the anticancer effects of coumarin derivatives, including:
-
Inhibition of Microtubule Polymerization: Some coumarins can interfere with the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[9]
-
Modulation of Signaling Pathways: Coumarins have been shown to affect key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the PI3K/AKT/mTOR pathway.[10]
-
Carbonic Anhydrase Inhibition: Certain coumarins can inhibit carbonic anhydrase, an enzyme involved in tumor metabolism and pH regulation.[9]
Anti-inflammatory and Antioxidant Mechanisms
Simple coumarin derivatives have been reported to exert anti-inflammatory and antioxidant effects through the modulation of the Nrf2/Keap1 signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.[11]
Conclusion
While the direct structure-activity relationship of this compound remains to be elucidated, the broader class of bicoumarins presents a rich field for therapeutic exploration. The available data strongly suggest that modifications to the bicoumarin scaffold, including the type and position of substituents and the nature of the linker between the two coumarin units, can profoundly impact their biological activity. This guide provides a foundational understanding of these relationships, offering a starting point for the rational design of novel bicoumarin derivatives with enhanced potency and selectivity for various therapeutic targets. Further research focused specifically on this compound and its analogs is warranted to unlock its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, in vivo Anticoagulant Evaluation and Molecular Docking Studies of Bicoumarins Obtained from Furocoumarin Peucedanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, And Anticoagulant Activity Of New Functionalized Biscoumarins [ejchem.journals.ekb.eg]
- 4. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Structure--antimicrobial activity of some natural isocoumarins and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jbino.com [jbino.com]
- 10. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Orlandin's Impact on Plant Physiology: A Comparative Analysis of Monocots and Dicots
An Objective Guide for Researchers and Drug Development Professionals
Orlandin, a secondary metabolite isolated from the fungus Aspergillus niger, has been identified as a compound with plant growth-inhibiting properties.[1][2][3] This guide provides a comparative overview of the known and potential effects of this compound on monocotyledonous and dicotyledonous plants. Due to a scarcity of direct comparative studies on this compound, this document synthesizes available data and outlines a framework for future research by presenting standardized experimental protocols and discussing potential differential signaling pathways.
Quantitative Effects on Plant Growth
To facilitate future comparative analysis, the following table presents a template for summarizing key quantitative metrics from phytotoxicity assays. Researchers are encouraged to use this structure to report their findings on this compound and other plant growth regulators.
| Parameter | Monocot (e.g., Triticum aestivum) | Dicot (e.g., Lactuca sativa) |
| EC₅₀ for Root Elongation (µM) | Data not available | Data not available |
| EC₅₀ for Shoot Growth (µM) | Data not available | Data not available |
| Germination Rate Inhibition (%) at [X] µM | Data not available | Data not available |
| Biomass Reduction (%) at [X] µM | Data not available | Data not available |
Experimental Protocols for Comparative Phytotoxicity Assessment
To ensure reproducible and comparable results, standardized experimental protocols are crucial. The following methodologies are proposed for assessing the effects of this compound on a representative monocot (Triticum aestivum - wheat) and a representative dicot (Lactuca sativa - lettuce).
Seed Germination and Early Seedling Growth Assay
This experiment aims to determine the effect of this compound on the initial stages of plant development.
Materials:
-
Certified seeds of Triticum aestivum and Lactuca sativa.
-
This compound stock solution of known concentration.
-
Sterile distilled water (control).
-
Petri dishes (9 cm diameter) with sterile filter paper.
-
Growth chamber with controlled temperature (25 ± 2°C) and light/dark cycle (16h/8h).
Procedure:
-
Prepare a series of this compound dilutions from the stock solution (e.g., 1, 10, 50, 100, 500 µM).
-
Place two layers of sterile filter paper in each petri dish.
-
Moisten the filter paper with 5 mL of the respective this compound dilution or sterile water for the control group.
-
Place 20 seeds of either wheat or lettuce, evenly spaced, in each petri dish.
-
Seal the petri dishes with parafilm to prevent evaporation.
-
Incubate the dishes in the growth chamber for 7 to 14 days.
-
After the incubation period, measure the following parameters:
-
Germination percentage: (Number of germinated seeds / Total number of seeds) x 100.
-
Root length: Measure the length of the primary root of each seedling.
-
Shoot length: Measure the length of the coleoptile (wheat) or hypocotyl (lettuce).
-
Plant Biomass Assay in Hydroponic Culture
This experiment assesses the impact of this compound on overall plant growth and biomass accumulation.
Materials:
-
Wheat and lettuce seedlings at the two-leaf stage.
-
Hydroponic growth system with nutrient solution (e.g., Hoagland solution).
-
This compound stock solution.
-
Aeration system for the hydroponic setup.
-
Growth room with controlled environmental conditions.
Procedure:
-
Transplant healthy, uniform seedlings into the hydroponic units.
-
Allow the seedlings to acclimate for 3-5 days in the standard nutrient solution.
-
Introduce this compound to the nutrient solution at various concentrations (e.g., 0, 1, 10, 50, 100 µM).
-
Grow the plants for an additional 14-21 days, ensuring continuous aeration and replenishing the nutrient solution as needed.
-
At the end of the treatment period, harvest the plants and separate the roots and shoots.
-
Measure the fresh weight of the roots and shoots immediately.
-
Dry the plant material in an oven at 70°C until a constant weight is achieved to determine the dry weight.
Potential Signaling Pathways and Differential Responses
While the precise mechanism of action for this compound is not well-defined, plant growth inhibitors typically interfere with key hormonal signaling pathways. The differential responses of monocots and dicots to such compounds can often be attributed to differences in their anatomy, physiology, and the molecular specificities of their hormone receptors and signaling components.
Auxin is a primary hormone regulating plant growth, and many herbicides that are selective for dicots work by disrupting auxin signaling. Monocots are often less sensitive to these synthetic auxins due to differences in transport, metabolism, or perception of the hormonal signal. It is plausible that this compound could interfere with auxin or other hormonal pathways, such as those involving gibberellins or cytokinins, which are also crucial for cell division and elongation.
Below is a generalized diagram illustrating a hypothetical signaling pathway for a plant growth inhibitor and a workflow for a phytotoxicity assay.
Conclusion
This compound presents an interesting case of a fungal metabolite with plant growth-inhibiting properties. While its effects on the monocot wheat have been noted, a significant knowledge gap exists regarding its impact on dicots. The experimental frameworks and hypothetical pathways presented in this guide are intended to stimulate and standardize future research in this area. A thorough comparative investigation will be invaluable for understanding the mode of action of this compound and for assessing its potential applications in agriculture or as a pharmacological tool.
References
Orlandin vs. Traditional Herbicides: A Comparative Environmental Impact Assessment
For Researchers, Scientists, and Drug Development Professionals
The search for novel, effective, and environmentally benign herbicides is a continuous endeavor in agricultural science. Orlandin, a fungal metabolite derived from Aspergillus niger, has been identified as a compound with plant growth-inhibiting properties. This guide provides a comparative analysis of the environmental impact of this compound versus traditional herbicides, based on available scientific data.
Executive Summary
This compound is a secondary metabolite from the fungus Aspergillus niger and has demonstrated plant growth regulatory effects. A foundational study from 1979 described it as "nontoxic," with initial toxicity evaluations performed on chickens. However, comprehensive data on its environmental fate, including soil persistence, biodegradability, and ecotoxicity towards non-target organisms, are not extensively available in current literature.
In stark contrast, traditional herbicides, such as glyphosate, atrazine, and paraquat, have been the subject of extensive environmental impact research. This body of work reveals significant concerns, including soil and water contamination, adverse effects on non-target plants, insects, and aquatic life, and the development of herbicide-resistant weeds. While effective in weed management, the ecological costs of these conventional chemicals are well-documented.
This guide aims to present a side-by-side comparison to aid researchers in evaluating the potential of natural compounds like this compound as alternatives to traditional herbicides, while also highlighting the critical need for further research into their environmental profiles.
Data Presentation: Environmental Impact Profile
The following tables summarize the known environmental and toxicological data for this compound and a selection of traditional herbicides. It is important to note the significant data gap for this compound, which prevents a direct quantitative comparison in many critical areas.
Table 1: General Environmental Impact Comparison
| Feature | This compound | Traditional Herbicides (e.g., Glyphosate, Atrazine) |
| Source | Natural (Fungal Metabolite) | Primarily Synthetic |
| Soil Persistence | Data not available | Varies from days to years, with some known to persist and accumulate.[1][2] |
| Water Contamination | Data not available | Frequent contaminants of ground and surface water.[3] |
| Impact on Non-Target Organisms | Reported as "nontoxic" in an initial study on chickens.[4] Data on other organisms is not available. | Known to harm beneficial insects, soil microbes, aquatic life, and non-target plants.[5][6] |
| Resistance Development | Data not available | Widespread development of herbicide-resistant weeds is a major agricultural challenge. |
| Biodegradation | Data not available | Varies; some are readily biodegradable, while others are persistent.[1] |
Table 2: Toxicological Data Comparison
| Parameter | This compound | Glyphosate | Atrazine | Paraquat |
| Acute Oral LD50 (Rat) | Data not available | >5,000 mg/kg (Low toxicity) | 3,080 mg/kg (Slightly toxic) | 150 mg/kg (Highly toxic) |
| Carcinogenicity | Data not available | Classified as "probably carcinogenic to humans" by IARC. | Possible human carcinogen. | Not classified as carcinogenic. |
| Ecotoxicity (Fish LC50) | Data not available | 10-100 mg/L (Varies by species and formulation) | 4.5 mg/L (96h, Rainbow Trout) | 2.5 mg/L (96h, Rainbow Trout) |
| Ecotoxicity (Daphnia EC50) | Data not available | >100 mg/L (48h) | 6.9 mg/L (48h) | 1.2 mg/L (48h) |
| Ecotoxicity (Algae EC50) | Data not available | >1 mg/L (72h) | 0.043 mg/L (72h) | 0.03 mg/L (72h) |
Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC50 (Lethal Concentration, 50%) is the concentration in water that kills half the test organisms. EC50 (Effective Concentration, 50%) is the concentration that causes a non-lethal effect in 50% of the test population.
Experimental Protocols
Detailed experimental methodologies are crucial for the transparent and reproducible assessment of environmental impact. Due to the lack of published environmental studies on this compound, this section outlines standardized protocols used for evaluating traditional herbicides, which should be applied to this compound for a comprehensive comparison.
1. Soil Persistence and Degradation Study (OECD 307)
-
Objective: To determine the rate of aerobic and anaerobic transformation of the test substance in soil.
-
Methodology:
-
The test substance (e.g., this compound) is applied to fresh soil samples.
-
Soils are incubated under controlled aerobic or anaerobic conditions at a constant temperature.
-
At various time intervals, soil samples are extracted and analyzed for the concentration of the parent compound and its transformation products.
-
The rate of degradation and the half-life (DT50) of the substance are calculated.
-
2. Acute Toxicity Test for Fish (OECD 203)
-
Objective: To determine the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.
-
Methodology:
-
Groups of fish of a recommended species (e.g., Rainbow Trout, Zebrafish) are exposed to a range of concentrations of the test substance in water.
-
Mortality is recorded at 24, 48, 72, and 96 hours.
-
The 96-hour LC50 is calculated using statistical methods.
-
3. Daphnia sp. Acute Immobilisation Test (OECD 202)
-
Objective: To determine the concentration of a substance that immobilizes 50% of the tested Daphnia (a small crustacean) population (EC50) over a 48-hour period.
-
Methodology:
-
Daphnia magna are exposed to a series of concentrations of the test substance.
-
After 24 and 48 hours, the number of immobilized daphnids is recorded.
-
The 48-hour EC50 is calculated.
-
4. Algal Growth Inhibition Test (OECD 201)
-
Objective: To determine the effect of a substance on the growth of a freshwater green alga.
-
Methodology:
-
Exponentially growing cultures of a selected green alga (e.g., Pseudokirchneriella subcapitata) are exposed to various concentrations of the test substance.
-
The growth of the algae is measured over 72 hours by cell counts or other biomass surrogates.
-
The concentration that inhibits growth by 50% (EC50) is determined.
-
Mandatory Visualization
Logical Flow of Environmental Impact Assessment
The following diagram illustrates the logical workflow for assessing the environmental impact of a new herbicidal compound like this compound and comparing it to existing alternatives.
Caption: Workflow for Environmental Impact Assessment of Herbicides.
Signaling Pathway of a Common Herbicide (Glyphosate)
This diagram illustrates the mechanism of action of glyphosate, a widely used traditional herbicide, which targets the shikimate pathway in plants and some microorganisms.
Caption: Glyphosate's Inhibition of the Shikimate Pathway.
Conclusion and Future Directions
The preliminary assessment of this compound as a "nontoxic" compound presents a promising outlook for its potential as a bio-herbicide. However, the lack of comprehensive environmental impact data is a significant knowledge gap that must be addressed before its widespread application can be considered.
In contrast, the extensive body of research on traditional herbicides has clearly demonstrated their adverse environmental effects. While they remain crucial for modern agriculture, the development of safer alternatives is paramount.
For researchers and drug development professionals, the key takeaways are:
-
Data Urgency for this compound: There is a critical need for rigorous, standardized testing of this compound's environmental fate and ecotoxicity. This includes studies on soil persistence, leaching potential, and effects on a broad range of non-target organisms.
-
Benchmarking Against Traditional Herbicides: The well-documented impacts of traditional herbicides provide a clear benchmark against which the environmental performance of novel compounds like this compound must be measured.
-
Mechanism of Action: Understanding the specific biochemical pathways targeted by this compound is essential for predicting its selectivity and potential for resistance development.
Future research should focus on filling the data gaps for this compound to enable a robust and quantitative comparison with traditional herbicides. Such data will be invaluable for making informed decisions about the development and adoption of more sustainable weed management strategies.
References
- 1. extension.psu.edu [extension.psu.edu]
- 2. Understanding the Fate and Persistence of Herbicides in Soils - Citrus Industry Magazine [citrusindustry.net]
- 3. Environmental Fate [lindane.org]
- 4. This compound: a nontoxic fungal metabolite with plant growth inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aspergillus niger Environmental Isolates and Their Specific Diversity Through Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Replicating the Discovery of Orlandin: A Comparative Guide to Then and Now
For researchers and scientists in drug development and natural products chemistry, the ability to replicate and build upon foundational discoveries is paramount. Orlandin, a bicoumarin fungal metabolite first isolated from Aspergillus niger in 1979, presents an interesting case study in the evolution of experimental techniques.[1] Originally identified for its plant growth-inhibiting properties, the methods used for its discovery stand in stark contrast to the technologies available today.[1]
Comparison of Experimental Workflows: 1979 vs. Today
The discovery of a novel natural product in the 1970s was a labor-intensive process reliant on bulk culturing, extensive solvent extractions, and iterative chromatographic separations. Modern approaches prioritize speed, efficiency, and early-stage structural elucidation.
| Experimental Stage | Original Discovery (c. 1979) | Modern Replication |
| Fungal Culture | Large-volume liquid or solid-state fermentation of Aspergillus niger. | Optimized media in smaller-scale, controlled bioreactors. |
| Extraction | Bulk solvent extraction (e.g., with chloroform or ethyl acetate) of the entire culture. | More efficient methods such as ultrasonication or supercritical fluid extraction to reduce solvent use and time. |
| Purification | Multi-step process involving column chromatography with silica gel, followed by further separation of fractions. | High-Performance Liquid Chromatography (HPLC) for rapid, high-resolution separation. |
| Identification | Spectroscopic methods of the time, such as UV-Vis and basic Nuclear Magnetic Resonance (NMR), for structural hints. | High-Resolution Mass Spectrometry (HRMS) for precise molecular formula determination and 1D/2D NMR for complete structural elucidation. |
| Bioassay | Wheat coleoptile bioassay to measure growth inhibition. | Higher-throughput plant seedling assays or specific molecular-target-based assays. |
Quantitative Data Summary
Quantitative data from the original 1979 study is not fully available. However, subsequent literature reports that this compound showed potent inhibitory activity against wheat coleoptile growth at a concentration of 1 mM. The table below presents a hypothetical comparison of expected quantitative outcomes between the original and modern approaches.
| Parameter | Original Discovery (c. 1979) - Representative | Modern Replication - Expected |
| Starting Culture Volume | 20 Liters | 1-2 Liters |
| Extraction Time | 24-48 hours | 1-2 hours |
| Purification Time | Weeks | 1-2 days |
| Yield of Pure this compound | Low (specific value unavailable) | Higher due to reduced losses |
| Bioactivity (EC50) | ~1 mM (in wheat coleoptile assay) | Sub-millimolar (more precise determination) |
| Structural Confidence | High (for the time, but may lack stereochemical detail) | Absolute (including stereochemistry) |
Experimental Protocols
Original Discovery Protocol (Reconstructed)
1. Fungal Culture and Extraction:
-
Aspergillus niger would have been cultured on a suitable medium, likely in large flasks for several weeks.
-
The entire culture (mycelia and medium) would be homogenized and extracted with an organic solvent like chloroform.
-
The organic extract would then be concentrated under reduced pressure to yield a crude extract.
2. Purification:
-
The crude extract would be subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane to ethyl acetate).
-
Fractions would be collected and tested for bioactivity.
-
Active fractions would be further purified by repeated column chromatography until a pure compound was obtained.
3. Bioassay - Wheat Coleoptile Assay:
-
Wheat seeds would be germinated in the dark to produce etiolated coleoptiles.
-
Sections of these coleoptiles would be incubated in solutions containing different concentrations of the purified this compound.
-
After a set period, the length of the coleoptiles would be measured to determine the extent of growth inhibition compared to a control.
Modern Replication Protocol
1. Fungal Culture and Extraction:
-
Aspergillus niger is grown in an optimized liquid medium in a shaking incubator for 7-10 days.
-
The culture broth and mycelia are separated. The mycelia are sonicated in ethyl acetate, and the broth is extracted with the same solvent.
-
The extracts are combined and evaporated to dryness.
2. Purification and Identification:
-
The crude extract is redissolved in methanol and analyzed by HPLC coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
Peaks showing interesting UV spectra or masses are targeted for purification using preparative HPLC.
-
The pure compound's structure is elucidated using High-Resolution Mass Spectrometry (HRMS) to determine the exact molecular formula and 1D and 2D NMR (COSY, HSQC, HMBC) experiments to determine the complete chemical structure and stereochemistry.
3. Bioassay - High-Throughput Seedling Growth Assay:
-
Seeds of a model plant (e.g., Arabidopsis thaliana) are placed in 96-well plates containing media with a serial dilution of this compound.
-
The plates are incubated under controlled light and temperature conditions.
-
Root growth is automatically imaged and measured after a few days to determine the EC50 value.
Visualizing the Workflows and Pathways
References
Safety Operating Guide
Prudent Disposal Practices for Orlandin in a Laboratory Setting
For laboratory professionals, including researchers, scientists, and drug development experts, the responsible management and disposal of chemical compounds are fundamental to ensuring personnel safety and environmental protection. Orlandin, a fungal metabolite identified as 7-hydroxy-8-(7-hydroxy-4-methoxy-5-methyl-2-oxochromen-8-yl)-4-methoxy-5-methylchromen-2-one, requires careful handling and disposal.[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a framework for its proper disposal based on general principles of laboratory safety and chemical waste management.
Key Safety and Hazard Considerations
Quantitative Data Summary
While a comprehensive, experimentally verified dataset for this compound is not available, the following table summarizes its basic chemical properties.[1][2]
| Property | Value |
| Molecular Formula | C₂₂H₁₈O₈ |
| Molecular Weight | 410.37 g/mol |
| Appearance | Solid (presumed) |
| IUPAC Name | 7-hydroxy-8-(7-hydroxy-4-methoxy-5-methyl-2-oxochromen-8-yl)-4-methoxy-5-methylchromen-2-one |
Data sourced from PubChem and GSRS databases.
Standard Disposal Protocol
The disposal of this compound must follow established procedures for hazardous chemical waste. The overarching principle is to prevent its release into the environment. Therefore, under no circumstances should this compound or its solutions be disposed of down the drain. All waste containing this compound must be collected and managed as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste:
-
Collect un-used or contaminated solid this compound in a clearly labeled, sealable hazardous waste container.
-
Contaminated materials such as weighing paper, gloves, and pipette tips should also be placed in this container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, labeled, and sealed hazardous waste container for liquid chemical waste.
-
Ensure the container is compatible with the solvents used.
-
Spill Management Protocol
In the event of an accidental spill of this compound, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Ensure Personal Safety: Evacuate all non-essential personnel from the immediate vicinity. Ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid creating and inhaling dust.
-
Contain the Spill: Prevent the spill from spreading. For liquid spills, use an absorbent material to create a dike around the spill area.
-
Absorb the Spill:
-
For solid spills , carefully cover the material with a damp paper towel to avoid generating airborne dust, and then gently sweep the material into a designated hazardous waste container.
-
For liquid spills , cover the spill with a non-reactive absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.
-
-
Collect the Waste: Carefully scoop or sweep the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Clean the surface of the spill area and any contaminated equipment with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including absorbent pads, wipes, and contaminated PPE, must be placed in the hazardous waste container.
-
Final Disposal: The sealed hazardous waste container should be stored in a designated satellite accumulation area and disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.
This compound Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: General workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling Protocols for Orlandin
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate safety, handling, and disposal guidance for Orlandin, a fungal metabolite. The following procedures are based on general laboratory safety protocols for handling chemical compounds of low to moderate toxicity.
Summary of this compound Data
| Property | Value | Source |
| Molecular Formula | C22H18O8 | PubChem[2] |
| Molecular Weight | 410.4 g/mol | PubChem[2] |
| Description | A fungal metabolite from the class of 8,8'-bicoumarins. | PubChem[2] |
Personal Protective Equipment (PPE) and Handling
Adherence to proper personal protective equipment protocols is the first line of defense against potential laboratory hazards. The following PPE is mandatory when handling this compound.
Standard Laboratory PPE:
-
Lab Coat : A standard lab coat should be worn to protect against spills and contamination.[3][4][5][6]
-
Eye Protection : Safety glasses with side shields or chemical splash goggles are required to protect the eyes from dust or splashes.[3][5][6]
-
Gloves : Disposable nitrile gloves are recommended for handling this compound to prevent skin contact.[3][5] Gloves should be changed immediately if they become contaminated.
Experimental Protocol for Handling this compound
-
Preparation : Before handling, ensure that the work area (e.g., a laboratory bench or a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment and materials.
-
Donning PPE : Put on a lab coat, safety glasses, and gloves before handling the compound.[4][5][6]
-
Weighing and Transfer : If working with solid this compound, handle it in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particulates. Use a spatula for transfers.
-
In Solution : When working with this compound in a solvent, conduct all operations in a chemical fume hood to minimize inhalation of vapors.
-
Post-Handling : After handling, wipe down the work area with an appropriate solvent to remove any residual contamination.
-
Doffing PPE : Remove gloves first, followed by the lab coat. Wash hands thoroughly with soap and water after completing the work.
Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.
-
Solid Waste : Dispose of solid this compound and any contaminated materials (e.g., weighing paper, contaminated gloves) in a designated chemical waste container.
-
Liquid Waste : Dispose of solutions containing this compound in a designated solvent waste container. Do not pour chemical waste down the drain.
-
Regulations : All waste disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Safe Handling Workflow for this compound
The following diagram illustrates the procedural steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound: a nontoxic fungal metabolite with plant growth inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C22H18O8 | CID 5484238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 5. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 6. westlab.com [westlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
